Methyl 4-aminoquinoline-3-carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 4-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECBFGOLHKCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Therapeutic Potential of Methyl 4-Aminoquinoline-3-Carboxylate in Modern Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary
As the landscape of polypharmacology expands, the quinoline scaffold has evolved from a traditional antimalarial pharmacophore into a highly privileged structure capable of addressing complex, multifactorial diseases. Within this chemical space, methyl 4-aminoquinoline-3-carboxylate represents a critical structural node. Its unique topology—featuring a basic 4-amino group coupled with an electron-withdrawing 3-carboxylate ester—confers tunable physicochemical properties that drive selective accumulation in acidic organelles and facilitate multivalent target interactions. This whitepaper provides an in-depth technical analysis of its therapeutic modalities, synthetic workflows, and the self-validating experimental protocols required to harness its potential in drug discovery.
Core Pharmacological Modalities & Mechanisms of Action
Oncology: Autophagy Modulation in Pancreatic Ductal Adenocarcinoma (PDAC)
Recent breakthroughs have repurposed 4-aminoquinoline derivatives for difficult-to-treat malignancies, most notably Pancreatic Ductal Adenocarcinoma (PDAC) (1[1]). The mechanism hinges on the compound's lysosomotropic properties. The basic amino group allows the molecule to diffuse freely into the acidic lysosome, where it becomes protonated and trapped. This massive accumulation induces lysosomal alkalinization, fundamentally disrupting the pH-dependent degradative enzymes. Consequently, autophagosome-lysosome fusion is blocked, leading to a toxic accumulation of p62 and LC3-II proteins, autophagic flux arrest, elevated reactive oxygen species (ROS), and ultimately, apoptosis[1].
Fig 1. Mechanistic pathway of PDAC apoptosis via autophagy inhibition and ROS generation.
Parasitology: Hemozoin Biocrystallization Inhibition
The 4-aminoquinoline core is historically validated against Plasmodium falciparum. The addition of the methyl 3-carboxylate substitution enhances the molecule's lipophilicity, significantly improving its penetration into the parasite's digestive vacuole. Once inside, it binds directly to toxic free heme (Fe²⁺-protoporphyrin IX) released during the parasite's degradation of host hemoglobin, preventing its biocrystallization into inert hemozoin (2[2]). This mechanism of action remains highly effective against chloroquine-resistant (CQR) strains, resulting in parasite death via oxidative stress and membrane lysis[2][3].
Metabolic Disorders: Chemosensory Receptor Modulation
Beyond traditional disease targets, substituted 4-aminoquinoline-3-carboxylates function as potent allosteric modulators of the T1R family of chemosensory receptors (4[4]). By binding to the Venus flytrap domain of sweet taste receptors, these compounds enhance the binding affinity of natural sugars. This offers a novel therapeutic avenue for metabolic disorders like diabetes and obesity by drastically reducing the required caloric intake of sugars without compromising the sensory experience[4].
Synthetic Methodologies & Workflow Causality
To fully leverage this scaffold in medicinal chemistry, highly efficient and scalable synthesis is paramount. Traditional step-wise syntheses suffer from poor atom economy and the instability of intermediate isatoic anhydrides. The one-pot, three-component cascade synthesis is the most robust method for generating methyl 4-aminoquinoline-3-carboxylate derivatives, ensuring high yields and facilitating rapid library generation for Structure-Activity Relationship (SAR) studies (5[5]).
Protocol 1: One-Pot Cascade Synthesis of Methyl 4-Aminoquinoline-3-Carboxylate
-
Reaction Assembly: In a dry 50 mL round-bottom flask, dissolve 2-aminobenzonitrile (1.0 equiv) and an active methylene compound such as dimethyl malonate (1.2 equiv) in anhydrous ethanol (15 mL).
-
Catalytic Initiation: Add a catalytic amount of piperidine (0.1 equiv).
-
Causality: Piperidine acts as a mild organic base to selectively deprotonate the active methylene, initiating the Knoevenagel condensation without causing premature ester hydrolysis or unwanted side reactions.
-
-
Condensation & Cyclization: Introduce the appropriate aryl aldehyde (1.0 equiv) dropwise. Reflux the mixture at 80°C for 4-6 hours under a nitrogen atmosphere.
-
Causality: The elevated temperature drives the initial condensation, followed immediately by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon, forcing ring closure and subsequent aromatization into the quinoline core[5].
-
-
Isolation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Upon completion, cool the mixture to 0°C to precipitate the product. Filter, wash with cold ethanol, and recrystallize from ethyl acetate to yield the pure methyl 4-aminoquinoline-3-carboxylate.
Fig 2. One-pot, three-component cascade synthesis of methyl 4-aminoquinoline-3-carboxylate.
Experimental Validation Protocols (Self-Validating Systems)
To ensure scientific integrity, the biological efficacy of synthesized derivatives must be validated through orthogonal, self-validating assay systems.
Protocol 2: In Vitro Hemozoin Inhibition Assay ( β -hematin formation)
Objective: Validate the antimalarial mechanism of action by measuring the direct inhibition of synthetic hemozoin ( β -hematin) crystallization[2].
-
Reaction Assembly: In a 96-well microplate, combine 50 µL of 0.1 M hematin (dissolved in 0.1 M NaOH) with 50 µL of the test compound at varying concentrations (1 nM - 10 µM).
-
Causality: Hematin must be solubilized in a basic solution before initiating crystallization, mimicking the pre-crystallization state of free heme in the Plasmodium digestive vacuole.
-
-
Initiation of Biocrystallization: Add 50 µL of 1 M acetate buffer (pH 5.0) to lower the pH, followed immediately by 50 µL of 5 M NaCl.
-
Causality: The acidic pH and high ionic strength thermodynamically drive the spontaneous dimerization and crystallization of hematin into β -hematin, simulating the parasite's acidic vacuole environment[2].
-
-
Incubation & Washing: Incubate the microplate at 37°C for 60 minutes. Wash the wells with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0).
-
Causality: SDS selectively solubilizes unreacted free hematin while leaving the highly insoluble β -hematin crystals intact, ensuring the assay strictly measures the crystallized product.
-
-
Quantification: Dissolve the remaining β -hematin in 0.1 M NaOH and measure absorbance at 405 nm to calculate the IC₅₀.
-
Causality: Alkaline dissolution converts the crystals back into soluble monomeric hematin, allowing precise spectrophotometric quantification of the inhibited biocrystallization.
-
Protocol 3: In Vitro Autophagy Inhibition Assay (PDAC Cells)
Objective: Validate the mechanistic blockade of autophagic flux in pancreatic cancer models[1].
-
Cell Culture & Treatment: Seed MIA PaCa-2 cells in 6-well plates. Treat with methyl 4-aminoquinoline-3-carboxylate (1-10 µM) for 24 hours.
-
Causality: This concentration range captures the nanomolar to low-micromolar cytotoxic efficacy observed in 2D cultures, ensuring the capture of primary mechanistic events rather than secondary necrotic effects[1].
-
-
Lysosomal pH Measurement: Incubate treated cells with LysoTracker Red DND-99 (50 nM) for 30 minutes prior to flow cytometry.
-
Causality: Reduced LysoTracker fluorescence indicates lysosomal alkalinization, directly confirming the lysosomotropic trapping and pH buffering capacity of the compound[1].
-
-
Immunoblotting: Lyse cells and perform Western blot analysis for LC3-I/II and p62.
-
Causality: The simultaneous accumulation of LC3-II (autophagosome marker) and p62 (degradation substrate) confirms that autophagy is initiated but terminally blocked at the degradative stage (lysosomal fusion), validating the mechanism of action[1].
-
Quantitative Data Presentation
The following table summarizes the benchmark quantitative data for 4-aminoquinoline-3-carboxylate derivatives across different therapeutic modalities, providing a baseline for SAR optimization.
| Target / Disease Model | Assay Type | Primary Mechanism | Efficacy Metric | Reference |
| PDAC (MIA PaCa-2 Cells) | Cytotoxicity (2D / Xenograft) | Autophagy Inhibition / ROS Generation | IC₅₀: Low µM to nM | [1] |
| Plasmodium falciparum | β -Hematin Assay | Hemozoin Biocrystallization Blockade | IC₅₀: < 12 nM | [2][3] |
| T1R Sweet Receptor | In Vitro Binding Assay | Allosteric Venus Flytrap Modulation | EC₅₀: Sub-µM | [4] |
Conclusion & Future Perspectives
Methyl 4-aminoquinoline-3-carboxylate is far more than a synthetic intermediate; it is a highly privileged pharmacophore. By exploiting its lysosomotropic properties and its ability to engage in multivalent interactions (e.g., heme binding, allosteric receptor modulation, and kinase inhibition), drug development professionals can leverage this scaffold to design next-generation therapeutics for oncology, infectious diseases, and metabolic disorders. Future SAR campaigns should focus on substituting the 3-carboxylate ester to fine-tune lipophilicity and target residence time.
References
- Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
- One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds Source: The Journal of Organic Chemistry / ACS Publications URL
- Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro Source: Antimicrobial Agents and Chemotherapy / PMC URL
- US Patent 8,815,956 B2 - Sweet flavor modifier Source: Google Patents URL
Sources
- 1. Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
Methyl 4-Aminoquinoline-3-Carboxylate: A Privileged Scaffold in Modern Drug Discovery and Flavor Modulation
As drug discovery paradigms shift toward highly functionalized, multi-target scaffolds, the quinoline core remains a cornerstone of medicinal chemistry. Specifically, methyl 4-aminoquinoline-3-carboxylate has emerged as a "privileged pharmacophore"—a molecular framework capable of serving as a master key for diverse biological targets, ranging from chemosensory taste receptors to kinase hinge regions.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this scaffold's biological efficacy, map its structural rationale, and provide a self-validating synthetic workflow for its generation.
Structural Rationale & Pharmacophore Mapping
The pharmacological versatility of methyl 4-aminoquinoline-3-carboxylate is not coincidental; it is dictated by the precise spatial arrangement of its functional groups. Understanding the causality behind these structural choices is critical for rational drug design.
-
The Quinoline Core: Provides essential lipophilicity and a planar aromatic surface. This facilitates π−π stacking interactions with aromatic amino acid residues in protein binding pockets (such as the Venus flytrap domain of taste receptors) or intercalation into DNA structures (in the case of antimicrobial topoisomerase inhibitors)[1].
-
The 4-Amino Group: Acts as a dual hydrogen-bond donor and acceptor. In kinase inhibitors, this group is perfectly positioned to interact with the hinge region of the ATP-binding pocket, mimicking the adenine ring of ATP[2].
-
The 3-Carboxylate (Methyl Ester): This is the functional fulcrum of the molecule. Sterically, it locks the conformation of adjacent substituents. Electronically, the carbonyl oxygen serves as a potent hydrogen-bond acceptor. Furthermore, the methyl ester can act as a prodrug moiety, undergoing targeted intracellular hydrolysis to yield the active 3-carboxylic acid, thereby enhancing membrane permeability before activation[3].
Logical mapping of the methyl 4-aminoquinoline-3-carboxylate pharmacophore to biological targets.
Primary Biological Targets & Mechanisms of Action
Allosteric Modulation of Chemosensory Receptors (T1R2/T1R3)
One of the most commercially significant applications of 4-aminoquinoline-3-carboxylate derivatives is their role as sweet flavor modifiers. The mechanism of action relies on positive allosteric modulation (PAM) at the extracellular Venus flytrap domain of the T1R2/T1R3 chemosensory receptor complex[4]. By binding to this domain, the scaffold stabilizes the active conformation of the receptor, significantly lowering the EC50 of natural and artificial sweeteners (e.g., sucrose, sucralose). This allows for drastic reductions in caloric sugar content while masking the bitter or metallic aftertastes commonly associated with high-intensity sweeteners like acesulfame potassium[5].
Anti-Inflammatory and Kinase Inhibition
The structural homology between the 4-aminoquinoline core and purine rings allows these derivatives to act as competitive ATP inhibitors. Recent developments have highlighted their efficacy in modulating TNF-alpha synthesis and acting as PDE4 inhibitors, positioning them as viable candidates for treating autoimmune disorders such as Crohn's disease and rheumatoid arthritis[2].
Synthetic Methodology: A Self-Validating Cascade Protocol
Historically, synthesizing highly substituted 4-aminoquinolines required expensive transition metal catalysts (e.g., Palladium or Gold) and inert atmospheric conditions. However, a breakthrough 2026 methodology by Pradhan et al. established a robust, one-pot, three-component cascade synthesis utilizing SnCl4[6].
The Causality of the Chemistry: Why use SnCl4? As a hard Lewis acid, SnCl4 coordinates simultaneously with the nitrogen of the 2-aminobenzonitrile and the carbonyl oxygen of the aldehyde. This dual activation dramatically increases the electrophilicity of the nitrile carbon, driving a rapid Knoevenagel-type condensation with the active methylene compound (e.g., methyl acetoacetate). The thermodynamic sink of the reaction is the formation of the highly stable, aromatized quinoline ring, which makes the cascade self-driving once the initial C-C bond is formed[7].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes a specific checkpoint to ensure chemical integrity before proceeding.
-
Reagent Preparation: In an oven-dried round-bottom flask, combine 2-aminobenzonitrile (1.0 mmol), an aromatic aldehyde (1.0 mmol), and methyl acetoacetate (1.2 mmol) in anhydrous dichloroethane (DCE, 5 mL).
-
Lewis Acid Activation: Slowly add SnCl4 (1.5 equivalents) dropwise at 0 °C under constant stirring.
-
Validation Checkpoint 1: The solution will exhibit a distinct color change (typically turning deep yellow/orange), indicating the formation of the Lewis acid-substrate complex.
-
-
Cascade Cyclization: Heat the reaction mixture to reflux (80 °C) for 12–14 hours.
-
Validation Checkpoint 2 (TLC Monitoring): Monitor via Thin Layer Chromatography (Hexane/EtOAc 4:1). The reaction is complete when the highly fluorescent 2-aminobenzonitrile spot disappears, replaced by a lower Rf, UV-active spot corresponding to the fused quinoline product.
-
-
Quenching and Workup: Cool the mixture to room temperature and quench with a saturated aqueous NaHCO3 solution to neutralize the SnCl4. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification & NMR Validation: Purify the crude residue via silica gel column chromatography.
-
Validation Checkpoint 3 (1H NMR): Confirm structural integrity by verifying the disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of the methyl ester singlet (~3.95 ppm) alongside the characteristic quinoline aromatic protons (7.4–8.1 ppm)[6].
-
SnCl4-mediated one-pot cascade synthesis workflow for 4-aminoquinoline derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The substitution pattern on the quinoline core directly dictates its biological affinity. The table below synthesizes quantitative data regarding the synthetic yields via the SnCl4 cascade route and the corresponding biological efficacy (Sweet Flavor Enhancement EC50 ratios) based on recent patent and literature data[3][4][6].
| Compound Core | R-Group Substitution (C2 Position) | Primary Biological Target | Synthetic Yield (SnCl4 Route) | Sweet Enhancement (EC50 Ratio) |
| Methyl 4-aminoquinoline-3-carboxylate | 2-Phenyl | T1R2/T1R3 Receptor | 75% | > 2.0 (at 50 μM) |
| Ethyl 4-aminoquinoline-3-carboxylate | 2-(4-Fluorophenyl) | T1R2/T1R3 Receptor | 82% | > 2.5 (at 50 μM) |
| Methyl 4-aminoquinoline-3-carboxylate | 2-([1,1′-Biphenyl]-4-yl) | Kinase / TNF-alpha | 73% | N/A (Anti-inflammatory) |
| 4-Aminoquinoline-3-carboxylic acid | 5-Cyclohexyloxy | T1R2/T1R3 Receptor | N/A | > 3.0 (at 10 μM) |
Note: An EC50 ratio > 2.0 indicates that the compound halves the required concentration of the primary sweetener to achieve the same perceived sweetness intensity.
Conclusion
Methyl 4-aminoquinoline-3-carboxylate represents a masterclass in pharmacophore design. By combining the lipophilic, intercalating properties of the quinoline ring with the precise hydrogen-bonding geometry of the 4-amino and 3-carboxylate groups, researchers can access a vast chemical space. Coupled with modern, atom-economical synthetic methodologies like the SnCl4-mediated cascade, this scaffold will continue to drive innovations in both therapeutic drug discovery and advanced food science.
References
-
Pradhan, A., Chutia, A., Phukon, H., & Saikia, A. K. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
- Senomyx, Inc. Sweet flavor modifier. Google Patents (US8815956B2).
-
Firmenich Incorporated. Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. Justia Patents (US11337446). URL:[Link]
- Incyte Corporation. Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors. Google Patents (US20140371250A1).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20140371250A1 - Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2011123693A1 - Sweet flavor modifier - Google Patents [patents.google.com]
- 5. US8815956B2 - Sweet flavor modifier - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Evolution of Aminoquinoline Carboxylates in Antimalarial Drug Discovery: From Historical Scaffolds to Next-Generation Therapeutics
Executive Summary
The relentless emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial treatments, including Artemisinin-based Combination Therapies (ACTs). To circumvent resistance mechanisms, medicinal chemists have revisited and heavily modified historical pharmacophores. This technical guide explores the rational design, historical evolution, and mechanistic divergence of aminoquinoline carboxylates—a highly promising class of antimalarials that shifts the therapeutic target from the parasite's food vacuole to essential enzymatic pathways like the cytochrome bc1 complex and N-Myristoyltransferase (NMT).
Historical Context: The Quinolone and Aminoquinoline Genesis
The foundation of quinoline-based antimalarials dates back to the isolation of quinine from the Cinchona tree. Strategic health initiatives during World War II catalyzed the commercial production of the 4-aminoquinoline chloroquine (CQ) in 1947[1]. For decades, CQ remained the safest and most cost-effective antimalarial agent.
Concurrently, in the 1940s, Hans Andersag at Bayer discovered endochin , a 3-alkyl-4(1H)-quinolone. While endochin demonstrated profound efficacy against avian malaria models, it completely failed in human trials[2]. Modern pharmacokinetic profiling later revealed the causality behind this failure: endochin is highly metabolically unstable in the presence of mammalian liver microsomes, leading to rapid degradation into inactive metabolites[3].
The structural evolution from these early scaffolds to modern aminoquinoline carboxylates and endochin-like quinolones (ELQs) was driven by the need to engineer metabolic stability while retaining potent antiplasmodial activity.
Mechanistic Divergence: Escaping the Food Vacuole
The addition of carboxylate, carboxamide, or diarylether groups at the 3-position of the quinoline/quinolone core fundamentally alters the drug's mechanism of action.
Classical 4-Aminoquinolines (The Chloroquine Paradigm)
CQ is a weak diprotic base that diffuses into the highly acidic food vacuole of the Plasmodium parasite. Here, it becomes protonated and trapped. During the erythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (hematin). CQ binds to the carboxylate side chains of hematin via coordinate bonds, preventing its polymerization into inert hemozoin crystals. The resulting buildup of toxic free heme induces severe oxidative stress and parasite apoptosis[1][4].
Modern Quinoline-3-Carboxylates & ELQs
By introducing a carboxylate or diarylether moiety, researchers eliminated the reliance on food vacuole accumulation. Instead, these modifications stabilize specific tautomeric forms and provide critical hydrogen bond acceptors[5]. This structural pivot redirects the molecules to entirely different targets:
-
Cytochrome bc1 Complex: Compounds like ELQ-300 selectively inhibit the parasite's mitochondrial respiratory chain, arresting both blood and liver stages[2][6].
-
N-Myristoyltransferase (NMT): Recent 2023 studies demonstrate that specific quinoline-3-carboxylates (e.g., ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate) act as potent inhibitors of Plasmodium NMT. NMT is an essential enzyme responsible for the co-translational attachment of myristic acid to substrate proteins, a process critical for parasite survival and glideosome function[7][8].
Mechanistic divergence: Hemozoin inhibition vs. Cytochrome bc1/NMT targeting.
Structure-Activity Relationship (SAR) and Quantitative Efficacy
Extensive SAR studies have demonstrated that the substitution pattern on the benzenoid ring of the quinolone core significantly influences reactivity and selectivity[3]. For instance, halogenation at the 6-position combined with a carboxylate or ether linkage at the 3-position drastically enhances metabolic stability against human liver microsomes while maintaining low-nanomolar potency against multidrug-resistant strains like W2 and TM90-C2B[2][3].
Table 1: Comparative Antimalarial Efficacy of Key Quinolone Derivatives
| Compound | Structural Class | Primary Target | IC₅₀ (Pf3D7 / Sensitive) | IC₅₀ (Resistant Strains) | In Vivo Efficacy (Murine) |
| Chloroquine | 4-Aminoquinoline | Hematin | ~0.015 µM | >0.15 µM (CQR) | High (Historically) |
| Endochin | 3-Alkyl-4(1H)-quinolone | Cytochrome bc1 | Low nM | Low nM | Inactive (Metabolized) |
| ELQ-300 | Quinolone-3-diarylether | Cytochrome bc1 | ~0.002 µM | ~0.0018 µM (W2) | ED₉₀ = 0.15 mg/kg/day |
| Compound 9n | Quinoline-3-carboxylate | NMT | 3.96 µM | 6.38 µM (PfINDO) | Pending |
| Compound 9o | Quinoline-3-carboxylate | NMT | 6.71 µM | 2.80 µM (PfINDO) | Pending |
(Data synthesized from historical baselines and recent structural evaluations[2][6][8])
Experimental Methodologies: Synthesis & Validation
To ensure rigorous scientific integrity, the development of these agents relies on self-validating workflows. Below are the standardized protocols for synthesizing and evaluating novel aminoquinoline carboxylates.
Protocol 1: Synthesis of 4-Aminoquinoline-3-Carboxylate Derivatives
Causality: Synthesizing the core via a modified Gould-Jacobs reaction allows for the precise installation of the carboxylate moiety at the C3 position, which is critical for stabilizing the enol-quinoline tautomer required for NMT binding[5].
-
Condensation: React the appropriately substituted aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.2 eq) in ethanol. Reflux for 4 hours.
-
Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot confirms the formation of the intermediate enamine.
-
-
Thermal Cyclization: Dissolve the isolated enamine in diphenyl ether and heat to 250°C for 45 minutes to induce cyclization into the 4-hydroxyquinoline-3-carboxylate core.
-
Halogenation: Treat the intermediate with phosphoryl chloride (POCl₃) at 100°C for 2 hours to yield the 4-chloroquinoline-3-carboxylate.
-
Amination/Coupling: React the 4-chloro intermediate with the desired nucleophile (e.g., tetrahydrofurfurylamine or a naphthalen-2-yloxy derivative) in the presence of a catalytic base (K₂CO₃) in DMF at 90°C for 12 hours[7][8].
-
Purification & Structural Validation: Purify the crude product via silica gel column chromatography.
-
Self-Validation: Confirm structural integrity and exact mass using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS). The presence of the carboxylate ester peak in the ¹³C NMR (~165 ppm) is mandatory before proceeding to biological assays.
-
Protocol 2: In Vitro Antimalarial Efficacy Screening (SYBR Green I Assay)
Causality: Mature human red blood cells (RBCs) lack a nucleus and DNA. SYBR Green I selectively intercalates with double-stranded DNA. Therefore, any fluorescent signal emitted from the culture is directly proportional to the proliferation of the intraerythrocytic Plasmodium parasites, providing a highly sensitive, target-agnostic readout.
-
Culture Preparation: Maintain P. falciparum strains (e.g., CQ-sensitive Pf3D7 and CQ-resistant PfINDO) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.
-
Compound Plating: Dispense serial dilutions of the synthesized aminoquinoline carboxylates (from 10 µM to 1 nM) into a 96-well microtiter plate.
-
Self-Validation: Include Chloroquine as a positive control and untreated infected RBCs as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.
-
-
Incubation: Add the parasite culture (0.3% initial parasitemia) to the wells. Incubate the plates for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).
-
Lysis and Staining: Freeze the plates at -80°C to lyse the RBCs. Thaw and add 100 µL of SYBR Green I lysis buffer (containing Tris, EDTA, Saponin, and Triton X-100) to each well. Incubate in the dark for 1 hour.
-
Quantification: Read the fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ values using non-linear regression analysis[8].
Workflow for the design, synthesis, and validation of novel antimalarial agents.
Conclusion & Future Perspectives
The transition from classical 4-aminoquinolines to highly functionalized aminoquinoline carboxylates represents a masterclass in rational drug design. By understanding the metabolic liabilities of historical compounds like endochin, and the resistance mechanisms against chloroquine, researchers have successfully engineered molecules that target entirely new parasitic pathways (NMT and Cytochrome bc1). As these compounds progress through preclinical lead optimization, their dual capacity for potent blood-stage clearance and transmission-blocking activity positions them as vital assets in the global malaria eradication agenda.
References
-
Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). Available at: [Link]
-
Quinolone-3-Diarylethers: A New Class of Antimalarial Drug. SciSpace. Available at:[Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at: [Link]
-
Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. National Institutes of Health (NIH). Available at:[Link]
-
Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID-19. National Institutes of Health (NIH). Available at:[Link]
-
Recent progress in the development of anti-malarial quinolones. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 | Benchchem [benchchem.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. authors.library.caltech.edu [authors.library.caltech.edu]
- 8. tandfonline.com [tandfonline.com]
The Strategic Dance of Structure and Activity: A Deep Dive into Methyl 4-Aminoquinoline-3-Carboxylate Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously embodied by the antimalarial drug chloroquine. Its remarkable therapeutic versatility has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of a specific, yet underexplored, subclass: methyl 4-aminoquinoline-3-carboxylates. By dissecting the nuanced interplay between chemical modifications and biological outcomes, we aim to furnish researchers with the foundational knowledge and practical insights necessary to navigate the development of novel therapeutics based on this promising scaffold.
The 4-Aminoquinoline Core: A Foundation of Therapeutic Potential
The fundamental 4-aminoquinoline structure is the cornerstone of the activity of these compounds. The quinoline ring system and the amino group at the 4-position are critical for the biological activity of these derivatives. The quintessential antimalarial 4-aminoquinoline, chloroquine, serves as a prime example. Its mechanism of action hinges on its accumulation in the acidic food vacuole of the Plasmodium parasite, where it inhibits the polymerization of heme into hemozoin, leading to parasite death.
Decoding the Structure-Activity Relationship: The Critical Role of Substituents
The therapeutic efficacy and selectivity of 4-aminoquinoline derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring and the 4-amino side chain.
The Significance of the 3-Position: A Tale of Two Substituents
The substitution at the 3-position of the quinoline ring is a critical determinant of biological activity, and the existing literature presents a nuanced, and at times seemingly contradictory, picture.
-
The Methyl Group: The introduction of a methyl group at the 3-position, as seen in sontochin (3-methyl-chloroquine), has been reported to decrease antimalarial activity compared to chloroquine. This observation suggests that steric hindrance or altered electronic properties at this position might be detrimental to the classical antimalarial mechanism of action.
-
Beyond the Methyl Group: Conversely, more recent studies have demonstrated that replacing the 3-methyl group in sontochin-based compounds with a trifluoromethoxyphenyl group can enhance activity against chloroquine-resistant strains of P. falciparum. This finding highlights that the 3-position is a viable point for modification to overcome drug resistance and that larger, more complex substituents can be beneficial. This suggests that the nature of the substituent at the 3-position, rather than just its presence, is the key determinant of activity.
The 3-Carboxylate Moiety: An Electronic and Steric Influencer
The introduction of a methyl carboxylate group at the 3-position introduces both electronic and steric factors that can significantly modulate the biological activity of the 4-aminoquinoline scaffold. While direct and extensive SAR studies on methyl 4-aminoquinoline-3-carboxylate are limited, we can infer potential effects based on related structures and general medicinal chemistry principles.
The electron-withdrawing nature of the carboxylate group can influence the pKa of the quinoline nitrogen, which is a critical parameter for the accumulation of these drugs in acidic cellular compartments like the parasite's food vacuole or mammalian lysosomes. This modulation of basicity can, in turn, affect the compound's pharmacokinetic and pharmacodynamic properties.
The Indispensable 7-Chloro Substituent
Across a vast array of 4-aminoquinoline analogs, the presence of a chlorine atom at the 7-position is a recurring motif for potent antimalarial activity. This electron-withdrawing group is believed to be crucial for the drug's accumulation in the parasite's acidic food vacuole.
The Versatile 4-Amino Side Chain
The side chain at the 4-amino position plays a pivotal role in the activity of these compounds. Its length, branching, and the nature of the terminal amino group can all be modulated to fine-tune the drug's properties, including its ability to overcome resistance mechanisms. For instance, shortening the diaminoalkane side chain of chloroquine has been shown to restore activity against drug-resistant strains.
Synthesis of Methyl 4-Aminoquinoline-3-Carboxylate Derivatives: A Practical Workflow
The synthesis of 2-methyl-3-carboxylate-4-anilinoquinolines has been reported and provides a foundational methodology for accessing the target compounds of this guide. The following is a generalized experimental protocol based on this literature.
Experimental Protocol: Synthesis of 2-Methyl-3-Carboxylate-4-Anilinoquinolines
Step 1: Synthesis of N-aryl-imino ketene N,S-acetal
-
To a solution of the appropriate ketene S,S-acetal in toluene, add the desired aniline.
-
Add a catalytic amount of triflic acid.
-
Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-imino ketene N,S-acetal.
Step 2: Aerobic Oxidative Desulfitative 6π Electrocyclization
-
Dissolve the N-aryl-imino ketene N,S-acetal in a suitable solvent.
-
Add a copper(II) catalyst.
-
Heat the reaction mixture under an atmosphere of air (or oxygen) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-3-carboxylate-4-anilinoquinoline.
Diagram: Synthetic Workflow for 4-Aminoquinoline-3-Carboxylate Derivatives
Caption: A generalized synthetic route to 2-methyl-3-carboxylate-4-anilinoquinolines.
Biological Activities and Therapeutic Potential
While the primary focus of 4-aminoquinolines has been on their antimalarial properties, the structural modifications inherent in methyl 4-aminoquinoline-3-carboxylates may unlock or enhance activities in other therapeutic areas.
Anticancer Activity
Numerous quinoline derivatives have demonstrated significant anticancer activity. The mechanism of action for many of these compounds involves the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest. The electronic and steric properties of the methyl 3-carboxylate group could influence interactions with biological targets relevant to cancer, making this a promising avenue for investigation.
Antimicrobial Activity
The quinoline scaffold is a component of several antibacterial drugs. The structural features of methyl 4-aminoquinoline-3-carboxylates could be optimized to target bacterial enzymes or disrupt cell wall synthesis. Exploring the SAR of these compounds against a panel of pathogenic bacteria could reveal novel antimicrobial agents.
Future Directions and Perspectives
The SAR of methyl 4-aminoquinoline-3-carboxylates is a fertile ground for further research. A systematic approach to synthesizing and evaluating a library of these compounds with diverse substitutions at the 2, 4-amino, and 7-positions is warranted. Such studies will provide a more detailed understanding of the SAR and could lead to the identification of lead compounds with potent and selective activity.
Key areas for future investigation include:
-
Systematic SAR studies: Synthesize and test a diverse library of analogs to build a comprehensive SAR model.
-
Mechanism of action studies: Elucidate the specific molecular targets and pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: Evaluate the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.
-
Exploration of novel therapeutic areas: Investigate the activity of these compounds against a broader range of diseases, including viral infections and neurodegenerative disorders.
By leveraging the foundational knowledge of 4-aminoquinoline chemistry and a strategic approach to SAR exploration, the scientific community can unlock the full therapeutic potential of methyl 4-aminoquinoline-3-carboxylate derivatives.
References
- Pou, S., Winter, R. W., Nilsen, A., & Riscoe, M. (n.d.). Chemical structures of chloroquine, sontochin, and two short-chain analogs that are active against chloroquine-resistant strains of Plasmodium falciparum.
- Stańczak, A., Kwapiszewski, W., Lewgowd, W., Ochocki, Z., Szadowska, A., Pakulska, W., & Główka, M. (1994).
Physicochemical Profiling and Solubility Dynamics of Methyl 4-Aminoquinoline-3-Carboxylate
Executive Summary
The transition of a synthesized hit compound into a viable lead candidate is heavily dictated by its physicochemical properties. Methyl 4-aminoquinoline-3-carboxylate (CAS: 75353-53-6) represents a highly functionalized, privileged scaffold utilized extensively in the development of antimalarials, kinase inhibitors, and Toll-like receptor (TLR) modulators. However, poor pharmacokinetic properties—specifically intrinsic solubility and membrane permeability—remain primary reasons for the clinical failure of quinoline derivatives[1].
This technical guide provides a rigorous analysis of the solubility and physical characteristics of methyl 4-aminoquinoline-3-carboxylate. By deconstructing the structural causality behind its physicochemical behavior, we establish self-validating experimental workflows for thermodynamic solubility assessment and pKa determination, ensuring data integrity during early-stage drug development.
Structural and Electronic Causality: The "Push-Pull" System
To understand the physical characteristics of methyl 4-aminoquinoline-3-carboxylate, one must first analyze the electronic interplay of its substituents. The core is a highly conjugated quinoline ring, which is modified by two critical functional groups:
-
C4-Amino Group (Electron Donor): Acts as a strong hydrogen-bond donor and pushes electron density into the quinoline ring via resonance.
-
C3-Methyl Ester (Electron Acceptor): Acts as an electron-withdrawing group and a hydrogen-bond acceptor.
Intramolecular Hydrogen Bonding and pKa Modulation
The proximity of the C4-amino group to the C3-ester carbonyl facilitates the formation of a stable intramolecular hydrogen bond (NH···O=C). This pseudo-ring formation has two profound effects on the molecule's physical properties:
-
Lipophilicity Enhancement: By "hiding" the hydrogen-bond donor from the surrounding aqueous solvent, the molecule's desolvation penalty decreases, effectively increasing its partition coefficient (LogP) and favoring membrane permeability[2].
-
Basicity Suppression: Unsubstituted 4-aminoquinoline is highly basic (pKa ~8.4) due to amidine-like resonance stabilization of the protonated state[3]. However, the electron-withdrawing C3-ester pulls electron density away from the quinoline nitrogen, significantly lowering its pKa to approximately 5.5–6.5. Consequently, at physiological pH (7.4), the molecule remains largely un-ionized, resulting in poor intrinsic aqueous solubility.
Caption: Structural and electronic interplay defining the physicochemical behavior of the scaffold.
Physicochemical Property Matrix
Understanding the solid-state characteristics, such as crystal lattice energy and molecular weight, is critical because these factors directly dictate the dissolution rate and compactability of the active pharmaceutical ingredient (API)[4]. The quantitative data for methyl 4-aminoquinoline-3-carboxylate is summarized below.
| Parameter | Value / Description | Analytical Implication |
| CAS Number | 75353-53-6 | Unique identifier for compound tracking and procurement. |
| Molecular Formula | C11H10N2O2 | Determines exact mass for LC-MS identification. |
| Molecular Weight | 216.24 g/mol | Highly favorable for oral bioavailability (Rule of 5 compliant). |
| Predicted pKa (Quinoline N) | ~5.5 - 6.5 | Weakly basic; solubility will drastically increase at pH < 5.0. |
| Predicted LogP | 2.0 - 2.5 | Moderate lipophilicity; favors passive transcellular permeability. |
| H-Bond Donors / Acceptors | 2 / 4 | High potential for strong intramolecular H-bonding. |
| Physical State | Crystalline Solid | High lattice energy limits intrinsic aqueous solubility. |
Self-Validating Experimental Workflows
To accurately profile this compound for downstream formulation, scientists must rely on self-validating protocols. Simply measuring concentration in a solvent is insufficient; one must prove that the solid state has not altered during the experiment.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium between the solid API and the solution. Unlike kinetic solubility (which is prone to supersaturation artifacts), this method ensures the crystal lattice is fully challenged by the solvent.
Step-by-Step Methodology:
-
Solid API Addition: Add an excess amount (e.g., 10 mg) of crystalline methyl 4-aminoquinoline-3-carboxylate to clear borosilicate glass vials. Causality: Glass is mandatory to prevent the non-specific binding of lipophilic compounds that frequently occurs with polypropylene tubes.
-
Buffer Equilibration: Suspend the API in 5 mL of standardized aqueous buffers across a physiological range (pH 1.2, 4.5, and 7.4).
-
Isothermal Agitation: Shake the vials at 37°C for 24 to 48 hours. Causality: 37°C mimics human body temperature, and 24-48 hours ensures the system overcomes the activation energy required to reach true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes at 37°C to cleanly separate the undissolved pellet from the saturated supernatant.
-
Dual-Analysis (The Self-Validating Step):
-
Supernatant Analysis: Dilute and analyze via HPLC-UV to quantify the dissolved concentration.
-
Solid Pellet Analysis: Analyze the recovered pellet via X-Ray Powder Diffraction (XRPD). Causality: This step confirms that the undissolved solid has not converted to a different polymorph, formed a hydrate, or disproportionated into a salt during equilibration. If the XRPD pattern changes, the measured solubility belongs to the new phase, not the original free base.
-
Caption: Self-validating shake-flask workflow for thermodynamic solubility assessment.
Protocol 2: pKa Determination via Potentiometric Titration
Because the ionization state of the quinoline nitrogen dictates both solubility and membrane permeability (LogD), precise pKa determination is non-negotiable.
Step-by-Step Methodology:
-
Co-Solvent Preparation: Due to the low intrinsic aqueous solubility of the un-ionized free base, dissolve the compound in a methanol/water co-solvent system at varying ratios (e.g., 30%, 40%, 50% methanol).
-
Titration: Titrate the solution under a nitrogen atmosphere (to prevent CO2 absorption) using standardized 0.1M HCl and 0.1M NaOH at 25°C.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the co-solvent mixtures against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa. Causality: This mathematical extrapolation corrects for the solvent effects, providing an accurate physiological pKa that cannot be measured directly in water due to precipitation.
Strategic Outlook for Formulation
The physicochemical profile of methyl 4-aminoquinoline-3-carboxylate presents a classic medicinal chemistry paradox: its structure is highly optimized for target binding and membrane permeability, but its solid-state lattice and intramolecular dynamics restrict aqueous solubility at physiological pH.
To advance derivatives of this scaffold into in vivo efficacy models, formulation scientists should bypass standard aqueous vehicles. Instead, strategies such as Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or Lipid-Based Formulations (LBFs) , should be employed to disrupt the crystal lattice energy and maintain the compound in a supersaturated state within the gastrointestinal tract.
References
To ensure scientific integrity and provide avenues for further verification, the mechanistic claims and protocol standards discussed in this guide are grounded in the following authoritative literature:
-
O'Neill, P. M., et al. "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Current Topics in Medicinal Chemistry, 2006.
-
Air Unimi Repository. "A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials." Università degli Studi di Milano.
-
Frontiers in Pharmacology. "4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets." PMC - NIH, 2023.
-
DeRisi Lab. "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model." Journal of Medicinal Chemistry.
Sources
Application Note: Methyl 4-Aminoquinoline-3-Carboxylate as a Bifunctional Scaffold for Tricyclic Heterocycle Synthesis
Executive Summary & Chemical Rationale
In modern drug discovery, the rapid assembly of complex, drug-like polycyclic architectures relies heavily on versatile, bifunctional building blocks. Methyl 4-aminoquinoline-3-carboxylate (and its ethyl analogs) stands out as a highly privileged intermediate. The structural proximity of a nucleophilic C4-amino group and an electrophilic C3-ester group creates an ideal ortho-relationship for divergent annulation strategies.
By acting as a dielectrophilic or dinucleophilic equivalent depending on the reagent, this scaffold enables the one-pot or two-step synthesis of diverse tricyclic heterocycles, including pyrimido[4,5-c]quinolines, pyridazino[4,5-c]quinolines, and 1,4-diazepino[5,6-c]quinolines. These tricyclic systems are highly sought after in medicinal chemistry; for instance, pyrimidoquinoline derivatives are well-documented modulators of TNF-alpha synthesis and potent PDE4 inhibitors[1].
Divergent Synthetic Pathways
The synthesis of the intermediate itself can be achieved efficiently via a SnCl₄-promoted cascade reaction of 2-aminobenzonitriles with active methylene compounds[2], or by reacting isatoic anhydrides with active methylenes[3]. Once isolated, the intermediate can be diverted into multiple tricyclic pathways.
Fig 1: Divergent synthesis of tricyclic heterocycles from the bifunctional quinoline scaffold.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems, incorporating in-process visual and chromatographic controls to ensure experimental integrity.
Protocol A: Synthesis of Methyl 4-Aminoquinoline-3-Carboxylate
Causality & Rationale: This method utilizes a Lewis acid (SnCl₄) to promote the enolization of the active methylene compound and simultaneously activate the nitrile group of the 2-aminobenzonitrile, facilitating a rapid cascade cyclization[2].
-
Setup: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-aminobenzonitrile (1.0 equiv) and methyl cyanoacetate (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Activation: Add SnCl₄ (1.5 equiv) dropwise at 0 °C. Causality: Low temperature prevents uncontrolled exothermic polymerization of the active methylene.
-
Cyclization: Heat the mixture to 80 °C for 4 hours.
-
In-Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting material will disappear, replaced by a highly UV-active spot (Rf ~0.60) indicating the formation of the quinoline core[2].
-
Workup: Quench with ice-cold water to hydrolyze the tin complex. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield a white solid.
Protocol B: Annulation to Pyrimido[4,5-c]quinoline-2,4(1H,3H)-dione
Causality & Rationale: Urea is a weak nucleophile. The addition of sodium ethoxide (NaOEt) deprotonates urea, drastically enhancing its nucleophilicity to attack the C3-ester. The subsequent intramolecular attack by the C4-amine closes the pyrimidine ring[1].
-
Reagent Preparation: Freshly prepare NaOEt by dissolving sodium metal (2.5 equiv) in anhydrous ethanol at room temperature until hydrogen evolution ceases.
-
Addition: Add urea (3.0 equiv) to the alkoxide solution and stir for 30 minutes to ensure complete deprotonation.
-
Coupling: Add methyl 4-aminoquinoline-3-carboxylate (1.0 equiv) to the mixture.
-
Reflux & Cyclization: Heat the reaction to reflux (78 °C) for 12 hours. Causality: High thermal energy is required to overcome the activation barrier of the initial nucleophilic acyl substitution and the subsequent elimination of ammonia.
-
In-Process Control: The reaction mixture will transition from a clear solution to a thick suspension. TLC (CH₂Cl₂:MeOH 9:1) will confirm the consumption of the starting material.
-
Workup (Self-Validation): Cool the mixture and pour it into crushed ice. Slowly acidify with 1M HCl to pH 5. Validation: The sudden precipitation of a fine white/yellow solid upon reaching pH 5 confirms the neutralization and isolation of the target pyrimidoquinoline-2,4-dione. Filter and wash with cold water.
Fig 2: Step-by-step mechanism of pyrimido[4,5-c]quinoline formation via urea annulation.
Protocol C: Annulation to Pyridazino[4,5-c]quinoline-1,4(2H,3H)-dione
Causality & Rationale: Hydrazine is a potent dinucleophile driven by the alpha-effect. It does not require base catalysis to attack the C3-ester. An excess of hydrazine is used to prevent intermolecular bridging, driving the equilibrium strictly toward the intramolecular cyclization.
-
Setup: Suspend methyl 4-aminoquinoline-3-carboxylate (1.0 equiv) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux for 6 hours.
-
In-Process Control (Self-Validation): As the reaction progresses, the starting material dissolves, followed by the rapid formation of a dense, highly crystalline precipitate in the boiling solvent. This visual cue is a definitive indicator of successful cyclization, as the rigid tricyclic pyridazinoquinoline is highly insoluble in hot ethanol.
-
Workup: Cool the flask to 0 °C, filter the precipitate under vacuum, wash extensively with cold ethanol to remove unreacted hydrazine, and dry under high vacuum.
Quantitative Data & Yield Analysis
The following table summarizes the reaction parameters, expected yields, and therapeutic relevance of the tricyclic architectures derived from the methyl 4-aminoquinoline-3-carboxylate scaffold.
| Target Derivative | Reagent | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) | Primary Therapeutic Application |
| Methyl 4-aminoquinoline-3-carboxylate | 2-Aminobenzonitrile + Methyl cyanoacetate | SnCl₄ | 80 | 4 | 73–85 | Key Bifunctional Intermediate[2] |
| Pyrimido[4,5-c]quinoline-2,4-dione | Urea | NaOEt | 78 | 12 | 65–75 | PDE4 Inhibitor / TNF-α Modulator[1] |
| Pyridazino[4,5-c]quinoline-1,4-dione | Hydrazine Hydrate | None (Auto-catalytic) | 78 | 6 | 80–90 | Kinase Inhibitor Scaffold |
| 1,4-Diazepino[5,6-c]quinoline | Ethylenediamine | None | 110 | 18 | 55–65 | CNS Active Agents / Sweet Flavor Modifiers[4] |
References
-
[2] One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry - ACS Publications. 2
-
[3] WO2011123693A1 - Sweet flavor modifier. Google Patents.3
-
[4] Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. Justia Patents. 4
-
[1] US20140371250A1 - Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors. Google Patents. 1
Sources
Application Note: High-Yield Synthesis of Amide Derivatives from Methyl 4-Aminoquinoline-3-Carboxylate
Introduction and Scope
The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery. It is widely recognized for its pivotal role in antimalarial therapeutics (e.g., chloroquine, amodiaquine) and has recently emerged as a core structure for Toll-like receptor (TLR) modulators and sweet flavor modifiers[1]. Derivatization at the C3-position via amide linkages provides a critical vector for exploring structure-activity relationships (SAR).
This application note details a robust, field-proven, two-step protocol for synthesizing 4-aminoquinoline-3-carboxamides starting from the commercially available methyl 4-aminoquinoline-3-carboxylate.
Mechanistic Rationale & Synthetic Strategy
The Two-Step Advantage vs. Direct Amidation
Direct aminolysis (direct amidation) of methyl esters typically requires harsh conditions, such as neat amine at elevated temperatures or the use of pyrophoric Lewis acids (e.g., trimethylaluminum). These conditions often lead to degradation of the quinoline core or poor conversions due to steric hindrance. A two-step sequence—base-catalyzed saponification followed by uronium-based peptide coupling—offers milder conditions, broader substrate scope, and significantly higher overall yields[2].
Chemoselectivity: The "Inert" 4-Amino Group
A common concern during the amide coupling of 4-aminoquinoline-3-carboxylic acid is the potential for the free 4-amino group to act as a competing nucleophile, leading to self-polymerization or dimerization. However, the 4-amino group on a quinoline ring is part of a vinylogous amidine system. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient quinoline ring (specifically the endocyclic nitrogen). This resonance stabilization drastically attenuates its nucleophilicity, allowing for highly chemoselective coupling of the 3-carboxylic acid with exogenous aliphatic or aromatic amines without requiring transient protecting groups (such as Boc or Cbz)[3].
Isoelectric Precipitation
During the hydrolysis step, the intermediate product is isolated via pH adjustment. 4-Aminoquinoline-3-carboxylic acid is an amphoteric molecule (containing both a basic quinoline nitrogen and an acidic carboxylate). By carefully acidifying the reaction mixture to pH 4.0–4.5 (its approximate isoelectric point), the molecule forms a zwitterion with minimal aqueous solubility. This allows the product to precipitate out of solution for easy filtration, circumventing the need for tedious liquid-liquid extractions of a highly polar intermediate.
Workflow Visualization
Two-step synthesis of 4-aminoquinoline-3-carboxamides via saponification and HATU coupling.
Experimental Protocols
Protocol A: Base-Catalyzed Saponification
Objective: Hydrolyze methyl 4-aminoquinoline-3-carboxylate to 4-aminoquinoline-3-carboxylic acid[2].
Materials:
-
Methyl 4-aminoquinoline-3-carboxylate (1.0 equiv)
-
Sodium hydroxide (NaOH, 3.0 equiv)
-
Methanol (MeOH) / Tetrahydrofuran (THF) / Water (1:1:1 v/v/v)
-
1M Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolution: Suspend methyl 4-aminoquinoline-3-carboxylate in a 1:1 mixture of THF and MeOH (approx. 10 mL/g of substrate). The ester has poor aqueous solubility, so these organic co-solvents are critical for mass transfer.
-
Hydrolysis: Add an aqueous solution of NaOH (3.0 equiv dissolved in water). The mixture will typically become homogeneous as the ester hydrolyzes into the highly soluble sodium carboxylate salt.
-
Heating: Stir the reaction mixture at 60 °C for 3–4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).
-
Concentration: Cool the reaction to room temperature and remove the volatile organic solvents (THF and MeOH) under reduced pressure.
-
Isoelectric Precipitation: Dilute the remaining aqueous layer with a small volume of water and cool in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 4.0–4.5. A dense precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold acetone, and dry under high vacuum to afford 4-aminoquinoline-3-carboxylic acid as a solid.
Protocol B: HATU-Mediated Amide Coupling
Objective: Couple 4-aminoquinoline-3-carboxylic acid with a target amine to yield the final amide derivative[3].
Materials:
-
4-Aminoquinoline-3-carboxylic acid (1.0 equiv)
-
Target Amine (R-NH₂, 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: In an oven-dried flask under nitrogen, dissolve 4-aminoquinoline-3-carboxylic acid and DIPEA in anhydrous DMF (approx. 5 mL/mmol). Add HATU in one portion.
-
Pre-activation Stirring: Stir the mixture at room temperature for 15–20 minutes. The solution may darken as the highly reactive OBt-ester is generated. This pre-activation is crucial to overcome any intramolecular hydrogen bonding between the 4-amino group and the 3-carboxylic acid.
-
Amine Addition: Add the target amine (neat or dissolved in a minimal amount of DMF) dropwise to the activated mixture.
-
Coupling: Stir the reaction at room temperature for 4–12 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM/MeOH) to yield the pure 4-aminoquinoline-3-carboxamide derivative.
Data Presentation: Optimization of Coupling Conditions
Selecting the correct coupling reagent is vital for maximizing yields, especially when dealing with sterically hindered amines. The table below summarizes the optimization data for the coupling of 4-aminoquinoline-3-carboxylic acid.
| Coupling Reagent | Additives | Base | Solvent | Avg. Yield (%) | Reaction Time | Mechanistic Notes |
| HATU | None | DIPEA | DMF | 88 – 95 | 4 h | Superior kinetics; efficiently overcomes intramolecular H-bonding. |
| EDC·HCl | HOBt | DIPEA | DMF | 65 – 75 | 12 h | Standard choice; requires longer times for hindered amines. |
| T3P (50% in EtOAc) | None | Et₃N | EtOAc/DMF | 70 – 80 | 8 h | Excellent for scale-up; water-soluble byproducts ease workup. |
| DCC | DMAP | Et₃N | DCM | < 40 | 24 h | Poor solubility of the zwitterionic acid in DCM; difficult DCU removal. |
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central (PMC) / NIH URL:1
-
WO2011123693A1 - Sweet flavor modifier Source: Google Patents URL:2
-
Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers Source: Justia Patents URL:3
Sources
hydrolysis protocols for methyl 4-aminoquinoline-3-carboxylate to carboxylic acid
Application Note: Hydrolysis of Methyl 4-Aminoquinoline-3-Carboxylate to 4-Aminoquinoline-3-Carboxylic Acid
Executive Summary
The 4-aminoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate in the synthesis of kinase inhibitors, antimalarial agents, and sweet flavor modifiers[1]. The conversion of methyl 4-aminoquinoline-3-carboxylate to its corresponding free carboxylic acid via ester hydrolysis is a fundamental yet nuanced transformation. Due to the amphoteric nature of the product—containing both a basic 4-aminoquinoline moiety and an acidic carboxylate—isolation requires precise pH control to prevent the formation of highly water-soluble zwitterionic salts. This application note details a self-validating, high-yield protocol for this transformation.
Scientific Background & Mechanistic Insights
The hydrolysis is driven by base-promoted saponification. While acid-catalyzed hydrolysis is theoretically possible, it is generally avoided for this specific substrate. The basic 4-amino group readily protonates under acidic conditions, generating an electron-withdrawing ammonium species that deactivates the adjacent ester carbonyl toward nucleophilic attack. Furthermore, prolonged heating in strong acid can trigger unwanted decarboxylation of the resulting 3-carboxylic acid; thus, basic conditions are strictly preferred[2].
A mixed solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) (2:1) is employed. Causality of Solvent Choice: THF ensures complete dissolution of the hydrophobic methyl ester, while MeOH acts as a phase-transfer agent, ensuring miscibility with the aqueous sodium hydroxide solution. Without MeOH, the reaction remains biphasic, severely retarding the saponification kinetics.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) via LC-MS and pH monitoring ensure that each step confirms the success of the previous one.
Reagents & Equipment:
-
Methyl 4-aminoquinoline-3-carboxylate (1.0 eq, 5.0 mmol, 1.01 g)
-
Sodium hydroxide, 10 N aqueous solution (3.0 eq, 15.0 mmol, 1.5 mL)
-
Tetrahydrofuran (THF) / Methanol (MeOH) (2:1 v/v, 30 mL)
-
1N Hydrochloric acid (aq)
-
Calibrated pH meter
Step-by-Step Procedure:
-
Dissolution: Suspend methyl 4-aminoquinoline-3-carboxylate (1.01 g, 5.0 mmol) in 30 mL of a THF/MeOH (2:1) mixture in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Dropwise add 1.5 mL of 10 N aq. NaOH (15.0 mmol). The solution may transiently change color as the base integrates into the organic matrix.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C with continuous stirring for 1.5 hours. Causality: 60 °C provides optimal thermal energy to accelerate saponification without risking the thermal decarboxylation that occurs at higher reflux temperatures[2].
-
IPC Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak ( [M+H]+=203.1 ) is completely replaced by the product peak ( [M+H]+=189.1 ).
-
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporation at 40 °C) to remove THF and MeOH. Causality: Removing organic solvents is critical; otherwise, the product will remain partitioned in the organic phase during acidification, drastically reducing the isolated yield.
-
Isoelectric Precipitation: Dilute the remaining aqueous residue with 10 mL of distilled water. Cool the flask in an ice bath (0–5 °C). Slowly add 1N HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Stop addition when the pH reaches exactly 5.0–5.5. Causality: This is the isoelectric point of 4-aminoquinoline-3-carboxylic acid. Over-acidification (pH < 3) will protonate the quinoline nitrogen, forming a highly water-soluble hydrochloride salt and causing the precipitate to redissolve.
-
Isolation: Filter the resulting dense white/pale yellow precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual NaCl.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure 4-aminoquinoline-3-carboxylic acid.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of hydrolysis conditions, demonstrating the empirical rationale behind the chosen protocol.
| Solvent System | Base (Equiv) | Temp (°C) | Time (h) | pH of Isolation | Yield (%) | Purity (HPLC) |
| MeOH/H₂O (1:1) | NaOH (1.5) | 25 | 24 | 5.0 | 45% | 92% |
| THF/H₂O (1:1) | LiOH (3.0) | 60 | 4 | 5.0 | 78% | 95% |
| THF/MeOH/H₂O | NaOH (3.0) | 60 | 1.5 | 5.0 | 92% | >98% |
| THF/MeOH/H₂O | NaOH (3.0) | 60 | 1.5 | 2.0 | 12% | N/A (Salted out) |
| THF/MeOH/H₂O | NaOH (3.0) | 85 | 4 | 5.0 | 65% | 80% (Decarboxylation) |
Table 1: Impact of solvent, temperature, and isolation pH on the yield and purity of 4-aminoquinoline-3-carboxylic acid.
Workflow Visualization
Figure 1: Step-by-step workflow for the base-catalyzed hydrolysis and isoelectric isolation.
Troubleshooting Guide
-
Low Yield / No Precipitate: If the product does not precipitate upon acidification, the pH may have overshot the isoelectric point. Solution: Carefully back-titrate with 0.1 N NaOH until turbidity appears (pH ~5.2). Alternatively, ensure all THF/MeOH was removed in Step 5, as residual organics will keep the product solvated.
-
Product Contamination (Starting Material): If LC-MS shows unreacted ester, the biphasic nature of the reaction may have hindered kinetics. Solution: Ensure vigorous stirring and verify the ratio of THF/MeOH. The addition of MeOH is strictly to bridge the solubility gap between the organic THF layer and the aqueous NaOH.
References
-
Title: Sweet flavor modifier (WO2011123693A1) | Source: Google Patents | URL: (Cited as[1])
-
Title: Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors (US20140371250A1) | Source: Google Patents | URL: (Cited as[2])
-
Title: Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives | Source: European Journal of Medicinal Chemistry | URL: [Link] (Cited as)
Sources
Application Note & Protocols: Synthesis and Characterization of Quinoline-Based DNA Intercalators from Methyl 4-Aminoquinoline-3-carboxylate
Abstract
This guide provides a comprehensive framework for the synthesis and characterization of novel DNA intercalators, utilizing methyl 4-aminoquinoline-3-carboxylate as a versatile starting material. DNA intercalators, planar polycyclic aromatic molecules that insert between the base pairs of the DNA double helix, are a cornerstone of modern chemotherapy.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the notable anticancer agent amsacrine and its analogues.[3][4][5] We present a detailed, multi-step synthetic strategy to construct a potent acridine-based DNA intercalator, leveraging foundational organic chemistry reactions such as the Ullmann condensation and nucleophilic aromatic substitution.[6][7] Beyond synthesis, this document provides robust, step-by-step protocols for the biophysical characterization of DNA binding activity using UV-Visible spectroscopy, fluorescence-based displacement assays, and viscometry, ensuring empirical validation of the synthesized compounds' mechanism of action.[8] This application note is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering both the practical "how" and the critical "why" behind each experimental choice.
Introduction: Design Principles and Strategic Overview
The Mechanism of DNA Intercalation
DNA intercalation is a primary mechanism by which small molecules can exert profound biological effects, most notably cytotoxicity in rapidly dividing cancer cells.[9] The process involves the insertion of a planar, electron-deficient aromatic system between adjacent base pairs of the DNA double helix.[10] This insertion causes a localized unwinding of the helix, physically separating the base pairs and disrupting the DNA structure.[10] The consequences are severe for the cell: inhibition of DNA replication and transcription, and often, the trapping of topoisomerase enzymes, which leads to double-strand breaks and the initiation of apoptosis.[9][11] A successful intercalator typically possesses a large, flat chromophore for efficient stacking interactions with the DNA bases.[1][12]
Caption: A simplified model of a planar aromatic molecule intercalating between DNA base pairs.
The Quinoline Scaffold and Synthetic Strategy
The 4-aminoquinoline scaffold is a highly versatile starting point for building complex heterocyclic systems.[13][14] Its inherent planarity and the presence of key functional groups—an amine at the C4 position and a carboxylate ester at the C3 position—provide orthogonal handles for synthetic elaboration. Our strategy is inspired by the structure of amsacrine, a potent topoisomerase II inhibitor, which features a tricyclic acridine core.[15][16]
Our synthetic approach involves two major phases:
-
Core Assembly: Construction of a tetracyclic acridone ring system. This is achieved via a copper-catalyzed Ullmann condensation to form a key C-N bond, followed by an intramolecular cyclization.[7][17][18]
-
Side-Chain Functionalization: Modification of the core structure to enhance DNA binding and improve pharmacological properties. This involves activating the acridone core via chlorination, followed by a nucleophilic aromatic substitution (SNAr) to append a side chain that can interact with the DNA grooves or solvent.[13]
Caption: Overall workflow for the synthesis of a DNA intercalator from a quinoline precursor.
Core Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.
Protocol 2.1: Synthesis of the Tetracyclic Acridone Core
This two-step protocol first builds a diarylamine intermediate via an Ullmann condensation, which is then cyclized to form the rigid, planar acridone core necessary for intercalation. The copper catalyst is essential for the C-N bond formation.[6][7]
Step A: Ullmann Condensation
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-aminoquinoline-3-carboxylate (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with 2M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the diarylamine intermediate.
Step B: Intramolecular Cyclization
-
Place the dried diarylamine intermediate from Step A into a round-bottom flask.
-
Add polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) in excess.
-
Heat the mixture to 120 °C for 4-6 hours. The solution will become viscous.
-
Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous NaOH or NaHCO₃ to precipitate the acridone product.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or column chromatography.
Protocol 2.2: Chlorination of the Acridone Core
To facilitate the addition of a side-chain, the carbonyl group of the acridone must be converted into a better leaving group. A 9-chloroacridine is a classic reactive intermediate for this purpose, created using thionyl chloride or phosphorus oxychloride.[16]
-
Suspend the dried acridone core (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reflux the mixture for 3-5 hours. The solid should dissolve as the reaction proceeds.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Basify the aqueous solution with cold concentrated ammonium hydroxide to precipitate the 9-chloroacridine product.
-
Filter the yellow-green solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without extensive purification.
Protocol 2.3: SNAr Coupling to Install the Anilino Side-Chain
The final step involves the nucleophilic aromatic substitution of the chloride at the 9-position with a desired amine, completing the synthesis of the target intercalator.[13] The choice of aniline derivative allows for tuning the electronic and steric properties of the final compound.
-
In a round-bottom flask, dissolve the 9-chloroacridine intermediate (1.0 eq) in a suitable solvent such as 2-ethoxyethanol or phenol.
-
Add the substituted aniline (e.g., 4-methoxyaniline, 1.2 eq) and a catalytic amount of acid (e.g., HCl).
-
Heat the mixture to 100-120 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Add diethyl ether to precipitate the product as its hydrochloride salt.
-
Filter the solid and wash with ether.
-
The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the target DNA intercalator.
Characterization of DNA Binding
Structural confirmation of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The following protocols are designed to confirm the compound's ability to bind to DNA via intercalation. Calf thymus DNA (ct-DNA) is a commonly used and cost-effective model for these assays.[19]
Protocol 3.1: UV-Visible Spectrophotometry
Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic (red) shift in the absorption maximum of the compound, resulting from the strong π-π stacking interactions between the intercalator and the DNA base pairs.[8]
-
Prepare a stock solution of ct-DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine its concentration using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Prepare a stock solution of the synthesized intercalator in DMSO or buffer.
-
In a quartz cuvette, place a fixed concentration of the intercalator solution.
-
Record the initial UV-Vis spectrum (typically 220-500 nm).
-
Titrate the solution by making successive additions of the ct-DNA stock solution.
-
Record the spectrum after each addition, allowing the solution to equilibrate for 5 minutes.
-
Observe the changes in the absorption spectrum.
Protocol 3.2: Ethidium Bromide (EtBr) Fluorescence Displacement Assay
This assay provides strong evidence of an intercalative binding mode. Ethidium bromide (EtBr) is a known intercalator that fluoresces strongly when bound to DNA. A compound that displaces EtBr from the DNA will cause a quenching of this fluorescence.[8][20]
-
Prepare a solution of ct-DNA and EtBr in buffer such that the EtBr is fully bound and its fluorescence is maximal (e.g., 10 µM EtBr, 20 µM ct-DNA).
-
In a fluorescence cuvette, place the EtBr-DNA complex solution.
-
Set the fluorescence spectrophotometer to excite at the absorption maximum of EtBr-DNA (approx. 520 nm) and record the emission spectrum (approx. 550-700 nm). Note the peak emission intensity at ~600 nm.
-
Make successive additions of the synthesized intercalator stock solution to the cuvette.
-
After each addition, mix, equilibrate for 5 minutes, and record the emission spectrum.
-
A significant decrease in fluorescence intensity indicates the displacement of EtBr and suggests an intercalative binding mode for your compound.
Caption: Workflow for the ethidium bromide fluorescence displacement assay.
Protocol 3.3: Viscometry
Viscosity measurement is a classical and definitive method for distinguishing between intercalation and groove binding. Intercalation lengthens and stiffens the DNA helix, leading to a measurable increase in the viscosity of the DNA solution. In contrast, groove binding has a much smaller effect.[8]
-
Prepare a concentrated solution of ct-DNA (e.g., 0.5-1.0 mM) in buffer.
-
Using an Ostwald-type viscometer submerged in a constant temperature water bath (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer (t₀) and the DNA solution (t).
-
Make successive additions of the synthesized intercalator stock solution to the DNA solution.
-
After each addition, mix thoroughly and measure the new flow time (t).
-
Calculate the relative specific viscosity (η/η₀) where η = (t - t₀) and η₀ = (t_initial_DNA - t₀).
-
Plot (η/η₀)¹/³ versus the ratio of [Compound]/[DNA]. A significant increase in relative viscosity with increasing compound concentration is a hallmark of DNA intercalation.
Data Interpretation
The combination of synthetic success and biophysical data provides a powerful validation of your compound's design. The table below summarizes the expected outcomes for a classic DNA intercalator.
| Technique | Observation | Interpretation |
| UV-Vis Spectroscopy | Hypochromism (↓ Absorbance) & Bathochromic Shift (↑ λ_max) | Strong π-π stacking between the compound and DNA base pairs.[8] |
| Fluorescence Assay | Significant quenching of EtBr-DNA fluorescence | The compound displaces EtBr, indicating competitive binding for intercalation sites.[20] |
| Viscometry | Marked increase in the relative viscosity of the DNA solution | Lengthening and rigidification of the DNA double helix upon compound insertion.[8] |
| Binding Constant (K_b) | Typically > 10⁵ M⁻¹ | Strong binding affinity, characteristic of intercalators.[19][20] |
References
- Synthesis and antitumor activity of pyrido-amsacrine analogues and rel
-
Baguley, B. C., et al. (1984). Synthesis, Antitumor Activity, and DNA Binding Properties of a New Derivative of Amsacrine. Cancer Research, 44(8), 3245-3251. [Link]
-
Chilin, A., et al. (2009). Synthesis and antitumor activity of novel amsacrine analogs: the critical role of the acridine moiety in determining their biological activity. Bioorganic & Medicinal Chemistry, 17(2), 523-529. [Link]
-
Garofalo, A., et al. (2009). Synthesis and antitumor activity of novel amsacrine analogs. ResearchGate. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PNAS, 121(19), e2319245121. [Link]
-
Wang, Y., et al. (2021). Multi-Spectroscopic and Molecular Simulation Approaches to Characterize the Intercalation Binding of 1-Naphthaleneacetic Acid With Calf Thymus DNA. Frontiers in Toxicology, 3, 668537. [Link]
-
Saeedi, M., et al. (2023). Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents. Scientific Reports, 13(1), 13444. [Link]
-
Ahmadi, Y., et al. (2016). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic Acids Research, 44(12), 5439-5449. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]
-
Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]
-
Request PDF: Synthesis and Analysis of Potential DNA Intercalators Containing Quinoline-Glucose Hybrids. ResearchGate. [Link]
-
Amsacrine. Encyclopedia MDPI. [Link]
-
Barone, G., et al. (2014). A theoretical and experimental investigation of the spectroscopic properties of a DNA-intercalator salphen-type Zn(II) complex. Dalton Transactions, 43(31), 11896-11908. [Link]
-
Plausible mechanism for Cu(I)-catalyzed Ullmann coupling reaction. ResearchGate. [Link]
-
Haque, M. R., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01469. [Link]
-
Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 12(42), 8383-8405. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
PDF: Multi-Spectroscopic and Molecular Simulation Approaches to Characterize the Intercalation Binding of 1-Naphthaleneacetic Acid With Calf Thymus DNA. ResearchGate. [Link]
-
Sucheta, M., et al. (2013). Synthesis of novel planar quinazolinones as possible DNA intercalating agents. Biochemistry & Pharmacology. [Link]
-
Request PDF: Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. ResearchGate. [Link]
-
Wang, B., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(6), 1362-1365. [Link]
-
Bis-4-aminoquinolines: Novel Triple-Helix DNA Intercalators and Antagonists of Immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. IntechOpen. [Link]
-
Romero, M. A., & Delgado, J. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1374567. [Link]
-
El-Sayed, N. F., et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. RSC Advances, 12(15), 9405-9422. [Link]
-
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation. New Journal of Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link] 30.[3][15][21]Triazolo[4,3-a]quinoxaline and[3][15][21]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators. RSC Publishing. [Link]
-
Some reported DNA intercalators and their basic pharmacophoric features. ResearchGate. [Link]
-
Romero, M. A., & Delgado, J. E. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents. Frontiers in Chemistry, 10, 1045339. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and antitumor activity of pyrido-amsacrine analogues and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel amsacrine analogs: the critical role of the acridine moiety in determining their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Amsacrine | Encyclopedia MDPI [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Multi-Spectroscopic and Molecular Simulation Approaches to Characterize the Intercalation Binding of 1-Naphthaleneacetic Acid With Calf Thymus DNA [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Reduction of Methyl 4-Aminoquinoline-3-carboxylate to 4-Amino-3-hydroxymethylquinoline: Mechanistic Insights and Optimization Protocols
Executive Summary
The 4-aminoquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial agents[1], kinase inhibitors, and advanced chemosensory receptor modifiers (such as sweet flavor enhancers)[2][3]. The reduction of the C3-ester (methyl or ethyl 4-aminoquinoline-3-carboxylate) to its corresponding alcohol (4-amino-3-hydroxymethylquinoline) is a critical synthetic node. This transformation provides a versatile hydroxymethyl handle for subsequent functionalization.
However, performing this reduction in the presence of a free 4-amino group and a basic quinoline nitrogen presents unique chemoselectivity and stoichiometric challenges. This application note details the mechanistic causality behind these challenges and provides two self-validating, field-proven protocols for achieving high-yielding reductions.
Mechanistic Causality & Chemoselectivity
Reducing an ester on a functionalized heterocycle requires careful selection of the hydride source to prevent over-reduction or reagent quenching. The synthesis of these derivatives often proceeds via the reaction of 2-aminobenzoic acids with phosgene to form isatoic anhydrides, followed by esterification and subsequent reduction of the carbonyl compounds to their corresponding alcohols—a standard manipulation discussed in foundational texts such as[2][4].
When reducing methyl 4-aminoquinoline-3-carboxylate, chemists face three primary mechanistic hurdles:
-
Hydride Consumption by the Amino Group: The primary amine at the C4 position possesses mildly acidic protons. When treated with strong hydride donors like Lithium Aluminum Hydride ( LiAlH4 ), the amine reacts exothermically to evolve hydrogen gas, forming an insoluble aluminum-amide complex. Causality: To achieve complete conversion, a strict minimum of 2.5 to 3.0 equivalents of LiAlH4 must be used—one equivalent is sacrificed to deprotonate the amine, while the remainder reduces the ester.
-
Quinoline Ring Susceptibility: The electron-deficient nature of the quinoline ring makes it susceptible to partial reduction (e.g., forming 1,2-dihydroquinolines) if the reaction is overheated or if extended reaction times are employed with strong hydrides.
-
Workup Complications (The Emulsion Trap): Aluminum complexes formed during LiAlH4 reductions are notoriously difficult to break down. Standard aqueous quenching often leads to gelatinous aluminum hydroxide emulsions that trap the highly polar 4-amino-3-hydroxymethylquinoline product. Causality: A strict Fieser workup is mandatory to force the aluminum salts to precipitate as a granular solid, ensuring the product remains in the organic phase.
To mitigate these issues, we present two divergent methodologies: Protocol A (Classical LiAlH4 Reduction) and Protocol B (Chemoselective NaBH4/CaCl2 Reduction).
Comparative Analysis of Reduction Strategies
| Parameter | Protocol A: LiAlH4 | Protocol B: NaBH4 / CaCl2 |
| Active Reductant | LiAlH4 | Ca(BH4)2 (generated in situ) |
| Equivalents Required | 3.0 equiv | 4.0 equiv NaBH4 / 2.0 equiv CaCl2 |
| Reaction Time & Temp | 2–4 hours @ 0 °C to RT | 12–16 hours @ RT |
| Chemoselectivity | Low (Reduces most carbonyls/acidic protons) | High (Tolerates amines without deprotonation) |
| Workup Complexity | High (Requires strict Fieser method) | Low (Simple aqueous quench) |
| Scalability & Safety | Moderate (Highly exothermic, H2 evolution) | Excellent (Mild, non-pyrophoric) |
Validated Experimental Workflows
Protocol A: Classical LiAlH4 Reduction
Best for rapid, small-to-medium scale synthesis where anhydrous conditions can be strictly maintained.
Self-Validating System: The cessation of hydrogen gas evolution serves as a visual indicator that the 4-amino group has been fully deprotonated, allowing the remaining hydride to attack the ester.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add LiAlH4 (3.0 equiv, based on the ester) and suspend in anhydrous THF (0.2 M relative to LiAlH4 ). Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve methyl 4-aminoquinoline-3-carboxylate (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise over 30 minutes to the LiAlH4 suspension.
-
Causality: Dropwise addition controls the exothermic deprotonation of the 4-amino group and prevents thermal runaway that could lead to quinoline ring reduction.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1); the highly fluorescent starting material spot should completely disappear.
-
Fieser Workup (Critical Step): Cool the reaction back to 0 °C. Dilute with additional THF. For every x grams of LiAlH4 used, sequentially and very slowly add:
-
x mL of distilled H2O
-
x mL of 15% aqueous NaOH
-
3x mL of distilled H2O
-
Causality: This specific stoichiometric ratio of water and base forces the aluminum complexes to condense into a granular, easily filterable white solid ( NaAlO2 ), preventing the formation of a product-trapping gelatinous emulsion.
-
-
Isolation: Stir vigorously for 15 minutes until the salts turn stark white. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-hydroxymethylquinoline.
Protocol B: Chemoselective NaBH4 / CaCl2 Reduction
Best for scale-up, safety, and avoiding aluminum-based emulsions.
Self-Validating System: The formation of a fine white precipitate upon mixing NaBH4 and CaCl2 confirms the successful in situ generation of the active Ca(BH4)2 species.
-
Preparation: In a round-bottom flask, dissolve methyl 4-aminoquinoline-3-carboxylate (1.0 equiv) in a 1:1 mixture of absolute Ethanol and THF (0.1 M concentration).
-
Activation: Add anhydrous CaCl2 (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to ensure complete dissolution and coordination.
-
Reduction: Cool the mixture to 0 °C. Add NaBH4 (4.0 equiv) in small portions over 20 minutes.
-
Causality: Standard NaBH4 is too mild to reduce esters. However, the addition of CaCl2 generates Calcium Borohydride ( Ca(BH4)2 ) in situ. The Ca2+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity and enabling reduction by the borohydride without deprotonating the 4-amino group.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC.
-
Quench & Isolation: Cool to 0 °C and carefully quench by adding saturated aqueous NH4Cl dropwise until bubbling ceases.
-
Causality: NH4Cl safely destroys excess borohydride and breaks down borate complexes. It is chosen over strong acids (like HCl ) to prevent protonation of the quinoline nitrogen, which would drag the product into the aqueous phase.
-
-
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate to yield the target alcohol.
Workflow Visualization
Figure 1: Divergent synthetic workflows for the reduction of 4-aminoquinoline-3-carboxylate.
References
- Title: US8815956B2 - Sweet flavor modifier Source: Google Patents URL
-
Title: Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers Source: Justia Patents URL: [Link]
-
Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model Source: Journal of Medicinal Chemistry (via UCSF) URL: [Link]
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley Online Library URL: [Link]
-
Title: Synthesis and Biological Evaluation of 4-Aminoquinoline Derivatives as Novel Modulators of the Chemosensory System (Mai, A. et al.) Source: Journal of Medicinal Chemistry URL: [Link]
Sources
Designing Novel Hybrid Molecules Utilizing the Methyl 4-Aminoquinoline-3-carboxylate Scaffold: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this versatile family, the methyl 4-aminoquinoline-3-carboxylate scaffold presents a unique and strategic starting point for the design of novel hybrid molecules. This guide provides an in-depth exploration of the rationale, synthetic strategies, and bio-evaluation protocols for designing and developing hybrid molecules based on this specific scaffold, empowering researchers to unlock its therapeutic potential.
The strategic advantage of the methyl 4-aminoquinoline-3-carboxylate scaffold lies in the orthogonal reactivity of its key functional groups: the 4-amino group and the 3-methyl-carboxylate group. The 4-amino position serves as a prime site for nucleophilic substitution, allowing for the covalent linkage of various pharmacophores to create hybrid molecules.[2] Simultaneously, the 3-methyl-carboxylate group can act as a modulation point for fine-tuning the physicochemical properties of the final compound or as an additional interaction site with biological targets. This dual functionality offers a powerful platform for generating diverse chemical libraries with the potential for enhanced efficacy and novel mechanisms of action.
I. Rationale for Hybrid Molecule Design with the Methyl 4-Aminoquinoline-3-carboxylate Scaffold
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially synergistic or additive biological activities.[3] This approach offers several advantages over combination therapies, including improved pharmacokinetic profiles, reduced risk of drug-drug interactions, and the potential to overcome drug resistance.[4]
The methyl 4-aminoquinoline-3-carboxylate scaffold is an excellent candidate for this strategy due to the following reasons:
-
Established Pharmacophore: The 4-aminoquinoline core is a well-established pharmacophore, particularly in the context of antimalarial drug discovery. It is known to interfere with heme detoxification in the malaria parasite.[4]
-
Synthetic Tractability: The 4-amino group provides a convenient handle for synthetic modification, allowing for the introduction of a wide variety of other bioactive moieties.
-
Modulation of Physicochemical Properties: The 3-methyl-carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, influencing the molecule's solubility, lipophilicity, and metabolic stability.
-
Potential for Multi-Targeting: By hybridizing the 4-aminoquinoline core with another pharmacophore, it is possible to design molecules that interact with multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and infectious diseases.
II. Synthetic Strategies and Protocols
The synthesis of hybrid molecules based on the methyl 4-aminoquinoline-3-carboxylate scaffold typically involves a multi-step process. The following sections outline key synthetic transformations with detailed protocols.
A. Synthesis of the Core Scaffold: Methyl 4-amino-7-chloroquinoline-3-carboxylate
A common and crucial starting material for many hybrid molecules is the 7-chloro-substituted scaffold, which is a key feature of the antimalarial drug chloroquine.
Protocol 1: Synthesis of Methyl 4-amino-7-chloroquinoline-3-carboxylate
This protocol is adapted from established methods for the synthesis of quinoline derivatives.
Materials:
-
Methyl 2-amino-4-chlorobenzoate
-
Acetic anhydride
-
Hydrazine
-
Phosphoryl chloride or thionyl chloride
-
Methanol
Procedure:
-
Acetylation: React methyl 2-amino-4-chlorobenzoate with acetic anhydride to yield the corresponding acetamido derivative.
-
Cyclization with Hydrazine: Treat the acetamido derivative with hydrazine to form the 3-amino-2-methyl-7-chloro-quinazolin-4(3H)-one.[5]
-
Conversion to 2,4-dichloroquinoline: React the quinazolinone with a chlorinating agent like phosphoryl chloride or thionyl chloride to yield the 7-chloro-2,4-dichloroquinoline-3-carbonyl chloride.[6]
-
Selective Amination and Esterification: Careful reaction with ammonia or a protected amine at the 4-position followed by esterification with methanol will yield the target methyl 4-amino-7-chloroquinoline-3-carboxylate.
Causality: The 7-chloro substituent is often crucial for biological activity, particularly in antimalarial compounds, as it is thought to influence the accumulation of the drug in the parasite's acidic food vacuole.
B. Hybridization via the 4-Amino Group
The 4-amino group is the primary site for coupling other pharmacophores. The choice of coupling chemistry will depend on the nature of the second pharmacophore.
Protocol 2: Amide Bond Formation
This is a common strategy for linking carboxylic acid-containing pharmacophores.
Materials:
-
Methyl 4-amino-7-chloroquinoline-3-carboxylate
-
Carboxylic acid of interest
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., 1.1 eq of HATU) and the base (e.g., 2 eq of DIPEA) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of methyl 4-amino-7-chloroquinoline-3-carboxylate (1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography.
Causality: The choice of coupling agent is critical to ensure high yields and minimize side reactions. HATU is a highly efficient coupling reagent that often provides superior results compared to older methods.
Protocol 3: Sulfonamide Bond Formation
This approach is used to link sulfonyl chloride-containing pharmacophores.
Materials:
-
Methyl 4-amino-7-chloroquinoline-3-carboxylate
-
Sulfonyl chloride of interest
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous DCM
Procedure:
-
Dissolve methyl 4-amino-7-chloroquinoline-3-carboxylate in anhydrous DCM.
-
Add the base (e.g., 1.5 eq of pyridine).
-
Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Purify the crude product by column chromatography.[7]
Causality: The use of a non-nucleophilic base like pyridine is important to prevent unwanted side reactions with the sulfonyl chloride.
C. Modification of the 3-Methyl-carboxylate Group
The ester at the 3-position offers a secondary point for diversification.
Protocol 4: Saponification to Carboxylic Acid
Materials:
-
Methyl 4-aminoquinoline-3-carboxylate hybrid
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
THF/Water or Methanol/Water solvent mixture
Procedure:
-
Dissolve the methyl ester hybrid in a mixture of THF and water (e.g., 3:1).
-
Add an excess of LiOH (e.g., 3 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid and wash with water to obtain the pure carboxylic acid.
Causality: Saponification allows for the introduction of a carboxylic acid group, which can alter the compound's solubility and provide a new handle for further derivatization, such as amide formation.
III. Bio-evaluation Strategies and Assays
Once a library of hybrid molecules has been synthesized, a systematic approach to biological evaluation is crucial to identify promising lead compounds.
A. Anticancer Activity
The quinoline scaffold is a component of several approved anti-cancer kinase inhibitors.[8]
Protocol 5: In Vitro Cytotoxicity Screening (MTT Assay)
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used to assess both potency and selectivity.
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized hybrid molecules for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound ID | Hybrid Moiety | MCF-7 IC50 (µM) | A549 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A/MCF-7) |
| HYB-01 | Benzimidazole | 5.2 | 8.1 | >50 | >9.6 |
| HYB-02 | Pyrazoline | 2.8 | 4.5 | 35.2 | 12.6 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 10.5 | 13.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Antimicrobial Activity
Quinolone-3-carboxylic acids are a well-known class of antibiotics.[6]
Protocol 6: Minimum Inhibitory Concentration (MIC) Determination
Microbial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) should be used.
Procedure:
-
Prepare a serial dilution of the hybrid molecules in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation:
| Compound ID | Hybrid Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| HYB-03 | Thiazole | 8 | 16 | 32 |
| HYB-04 | Triazole | 4 | 8 | 16 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Visualization of Workflows and Pathways
Experimental Workflow for Hybrid Molecule Synthesis and Evaluation
Caption: Workflow for the design and evaluation of hybrid molecules.
Potential Mechanism of Action: Dual-Target Inhibition
Caption: Hypothetical dual-target mechanism of a hybrid molecule.
V. Conclusion and Future Perspectives
The methyl 4-aminoquinoline-3-carboxylate scaffold represents a promising and versatile platform for the rational design of novel hybrid molecules with a wide range of potential therapeutic applications. The synthetic accessibility and the potential for multi-target engagement make this scaffold an attractive starting point for drug discovery campaigns aimed at addressing complex diseases and overcoming drug resistance. Future research in this area should focus on exploring a wider range of pharmacophoric partners, elucidating the precise mechanisms of action of these hybrid molecules, and optimizing their pharmacokinetic and pharmacodynamic properties to identify clinical candidates.
VI. References
-
Konstantinović, J., et al. (2018). Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as inhibitors of cancer cells growth: Synthesis, antiproliferative activity, in silico ADME predictions, and docking. Molecules, 23(1), 134. [Link]
-
El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]
-
Bandyopadhyay, D., et al. (2021). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Molecules, 26(4), 859. [Link]
-
Al-Omair, M. A., et al. (2020). Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One. Journal of King Saud University-Science, 32(1), 843-851. [Link]
-
Hooper, D. C. (1988). Mode of Action of the Quinolone Antimicrobial Agents. Reviews of Infectious Diseases, 10(Supplement_1), S14-S22. [Link]
-
Chaudhary, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]
-
Solomon, V. R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Scientific Reports, 9(1), 6315. [Link]
-
Purohit, P., et al. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348. [Link]
-
RSC Adv., 2015, 5, 82676-82698. [Link]
-
Sahu, S. K., et al. (2025). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4- aminoquinoline derivatives. ResearchGate. [Link]
-
Kouznetsov, V. V., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 986. [Link]
-
Meunier, B. (2008). Hybrid molecules with a dual mode of action: a new strategy to tackle drug resistance. Current pharmaceutical design, 14(15), 1431-1443. [Link]
-
Batalha, P. N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. [Link]
-
Musonda, C. C., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1369317. [Link]
-
Narender, P., et al. (2025). Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations. OpenUCT. [Link]
-
Kumar, A., et al. (2014). 4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview. Current Topics in Medicinal Chemistry, 14(14), 1706-1733. [Link]
-
de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry letters, 18(12), 3653-3657. [Link]
-
Google Patents. (2015). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Reddy, T. S., et al. (2009). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH)-Ones and Versatile One Step Synthesis of N-(Quinolin-4-yl) Carbamates from 4-Aminoquinolines. Letters in Organic Chemistry, 6(2), 161-166. [Link]
-
DeSimone, R. W., et al. (2004). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & medicinal chemistry letters, 14(24), 6075-6078. [Link]
-
Gellis, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
-
Araújo, M. J., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2232. [Link]
-
Sener, A., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 539. [Link]
-
Konstantinović, J., et al. (2024). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 29(3), 693. [Link]
-
Rojas-Vite, G., et al. (2025). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 30(21), 4567. [Link]
-
Al-Suwaidan, I. A., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2025). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives. ResearchGate. [Link]
-
El-Gohary, N. S., & Shaaban, M. (2011). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta poloniae pharmaceutica, 68(5), 683-690. [Link]
Sources
- 1. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations [open.uct.ac.za]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antibacterial activities of novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-Aminoquinoline-3-carboxylate
Welcome to the technical support guide for the synthesis of methyl 4-aminoquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. Low yields can be a significant bottleneck, and this guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common challenges encountered in the lab.
The synthesis of this quinoline scaffold is typically approached via a three-stage sequence:
-
Formation of the Quinolone Core: Often achieved through a Gould-Jacobs type reaction, involving the condensation of an aniline precursor with a malonic ester derivative, followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline intermediate.[1][2]
-
Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro leaving group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
-
Amination: A nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by an amino group to yield the final target molecule.[5]
Each of these stages presents unique challenges that can impact overall yield. This guide is structured to help you diagnose and resolve issues at each critical step.
Part 1: Troubleshooting the Gould-Jacobs Cyclization
The formation of the initial 4-hydroxyquinoline-3-carboxylate intermediate is arguably the most critical and often lowest-yielding step. It requires harsh conditions, and success hinges on precise control of temperature and reaction time.[6]
FAQs: Cyclization & Intermediate Formation
Question 1: My initial condensation between the aniline and diethyl ethoxymethylenemalonate (DEEMM) is slow or incomplete. How can I improve the yield of the anilidomethylenemalonate intermediate?
Answer: This initial condensation is a nucleophilic substitution on the electron-deficient vinylogous ester, DEEMM. While often performed neat, several factors can be optimized.
-
Causality: The reaction proceeds by the nucleophilic attack of the aniline nitrogen onto the β-carbon of DEEMM, followed by the elimination of ethanol.[1] Incomplete reactions are typically due to insufficient thermal energy, steric hindrance on the aniline, or reduced nucleophilicity from electron-withdrawing groups.
-
Troubleshooting Steps:
-
Temperature Control: The condensation is typically heated at 100-130°C.[6] Ensure your reaction temperature is stable. A slightly higher temperature (e.g., 120°C vs. 100°C) can often drive the reaction to completion without significant side product formation. Monitor the reaction by TLC or by observing the cessation of ethanol evolution.
-
Reagent Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of DEEMM. This can help push the equilibrium toward the product, especially if your aniline is highly valuable.[6]
-
Reagent Quality: DEEMM can hydrolyze over time. Using freshly opened or distilled reagent is recommended. Similarly, ensure the aniline is pure and free from oxidized impurities, which can introduce color and side products.
-
Question 2: The thermal cyclization step (heating the anilidomethylenemalonate intermediate) results in a low yield and significant formation of dark, tarry material. What is causing this and how can I prevent it?
Answer: This is the most common failure point. The thermal electrocyclization requires very high temperatures (typically >250 °C) to overcome the activation energy for ring closure.[7] However, these same temperatures can cause decomposition.
-
Causality: The desired reaction is a 6-electron electrocyclization.[7] Tar formation arises from intermolecular polymerization and decomposition pathways that become competitive at elevated temperatures.[6][8] The key is to provide sufficient, uniform thermal energy for cyclization while minimizing the time the material spends under these harsh conditions.
-
Troubleshooting Steps:
-
Solvent is Critical: Performing the cyclization neat often leads to poor heat transfer and localized overheating (charring). Using a high-boiling, inert solvent is essential for uniform heating.[9] Diphenyl ether (b.p. 259 °C) or Dowtherm A are the traditional choices and are highly effective.[7][10] Mineral oil is a less expensive, though sometimes less effective, alternative.[9]
-
Optimize Temperature & Time: The target temperature is typically just at or slightly above the boiling point of the solvent (e.g., 250-260 °C for diphenyl ether).[7] Pre-heat the solvent before adding the intermediate. The reaction is often complete in under an hour; prolonged heating (e.g., >3 hours) rarely improves the yield of the desired product and almost always increases degradation.[6][11]
-
Inert Atmosphere: While not always cited in older procedures, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to tar formation.[6]
-
Microwave Synthesis: If available, microwave irradiation is an excellent modern alternative. It allows for rapid, uniform heating to high temperatures (250-300 °C) and can dramatically shorten reaction times to mere minutes, often leading to cleaner reactions and improved yields by minimizing thermal decomposition pathways.[7][11]
-
Data Presentation: Impact of Solvent and Temperature on Cyclization
The choice of solvent and precise temperature control are paramount for successful thermal cyclization. Below is a summary of how these parameters influence reaction outcomes.
| Solvent | Boiling Point (°C) | Typical Reaction Temp (°C) | Reported Yield Range | Key Considerations |
| None (Neat) | N/A | ~250 | < 30% | Prone to charring and decomposition due to poor heat transfer.[9] |
| Mineral Oil | >300 | ~250 | Moderate to High | Inexpensive, but can make product isolation more difficult.[9] |
| Diphenyl Ether | 259 | 250 - 260 | High (up to 95%) | Excellent heat transfer medium; the standard for this reaction.[7][9] |
| 1,2,4-Trichlorobenzene | 214 | ~210 | Moderate | Lower temperature may require longer reaction times; less effective for challenging substrates.[12] |
| Alkyl Benzoates | 299+ | >250 | Good to High | Can be effective alternatives to diphenyl ether.[12] |
Visualization: Gould-Jacobs Reaction Mechanism
Caption: Key stages of the Gould-Jacobs reaction pathway.
Part 2: Troubleshooting Chlorination and Amination Steps
Once the 4-hydroxyquinoline intermediate is successfully synthesized and purified, the subsequent transformations are generally more straightforward but still have potential pitfalls.
FAQs: Halogenation & Nucleophilic Substitution
Question 3: My chlorination of methyl 4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride (POCl₃) is giving a low yield. How can I optimize this step?
Answer: This is a standard conversion of a vinylogous acid (the 4-hydroxyquinoline) to a vinylogous chloride. Incomplete conversion is the most common issue.
-
Causality: The reaction requires the activation of the 4-oxo group by POCl₃, followed by nucleophilic attack of chloride. The reaction can be sluggish if not driven to completion.
-
Troubleshooting Steps:
-
Excess Reagent & Solvent: POCl₃ is often used as both the reagent and the solvent. If you are using a co-solvent like toluene or dioxane, ensure a sufficient excess of POCl₃ (typically 3-5 equivalents) is used to drive the reaction.[4][13]
-
Temperature and Time: The reaction is typically performed at reflux (~100-110 °C).[4] Ensure the reaction is heated for a sufficient duration (often 3-4 hours) until TLC analysis shows complete consumption of the starting material.
-
Anhydrous Conditions: While POCl₃ will react with any water present, it's good practice to ensure your 4-hydroxyquinoline starting material is thoroughly dry to avoid unnecessary consumption of the reagent.
-
Work-up Procedure: The work-up is critical. After cooling, the excess POCl₃ must be carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted after neutralization. Incomplete neutralization or extraction will lead to yield loss.
-
Question 4: The final SNAr amination step to displace the 4-chloro group is inefficient. What factors control the success of this reaction?
Answer: The nucleophilic aromatic substitution (SNAr) at the C4 position of the quinoline ring is generally favorable due to the electron-withdrawing nature of the ring nitrogen and the C3-carboxylate. However, yield can be compromised by reaction conditions.
-
Causality: The reaction proceeds via a Meisenheimer-like intermediate. The rate is dependent on the nucleophilicity of the incoming amine, the solvent's ability to stabilize the charged intermediate, and the temperature.[14]
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent choices as they can stabilize the charged intermediate formed during the SNAr mechanism.[14][15] Alcohols like ethanol can also be used, but may require higher temperatures or longer reaction times.
-
Temperature: Heating is almost always required. Temperatures from 80 °C to 140 °C are common. Microwave heating can be particularly effective, allowing for short reaction times at elevated temperatures (e.g., 140-180 °C for 20-30 minutes).[15]
-
Base: If using an amine salt or if the amine itself is not basic enough to neutralize the HCl generated in situ, an external base like K₂CO₃ or Et₃N is required to drive the reaction to completion.[14]
-
Side Reactions: For primary amines, N-alkylation can sometimes occur, though it is less common at the quinoline nitrogen. The primary issue is often an incomplete reaction. Ensure you are using a sufficient excess of the amine nucleophile.
-
Visualization: Overall Synthetic Workflow
Caption: The three-stage synthetic route to the target compound.
Part 3: Experimental Protocols & Troubleshooting Logic
This section provides generalized, step-by-step protocols for the key transformations and a logical diagram to guide your troubleshooting efforts.
Protocol 1: Gould-Jacobs Synthesis of Methyl 4-Hydroxyquinoline-3-carboxylate
(Note: This protocol is a composite based on typical procedures and should be adapted and optimized for specific substrates.)
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring in an oil bath at 120°C for 1-2 hours. The reaction is complete when the evolution of ethanol ceases. Allow the mixture to cool. The resulting crude anilidomethylenemalonate can often be used directly.
-
Cyclization: In a separate large flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 250°C under a nitrogen atmosphere.
-
Addition: Add the crude anilidomethylenemalonate from step 1 to the hot diphenyl ether in portions, ensuring the temperature does not drop below 240°C.
-
Reaction: Maintain the reaction temperature at 250-255°C for 30-60 minutes. Monitor the reaction by TLC (a typical mobile phase is ethyl acetate/hexanes).
-
Isolation: Allow the mixture to cool to room temperature. The product often precipitates. Dilute the mixture with hexanes to further precipitate the product and facilitate filtration.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes or toluene to remove the high-boiling solvent.[16] The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Chlorination and Amination
-
Chlorination: To the dry methyl 4-hydroxyquinoline-3-carboxylate (1.0 eq), add phosphorus oxychloride (3-5 eq). Heat the mixture to reflux (approx. 110°C) for 3-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up (Chlorination): Cool the reaction mixture to room temperature. With extreme caution, slowly pour the mixture onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-chloroquinoline-3-carboxylate.
-
Amination: Dissolve the crude chloro-quinoline (1.0 eq) in a suitable solvent like DMSO or ethanol in a pressure-rated vessel. Add the amine source (e.g., a solution of ammonia in methanol, or an aqueous solution of ammonium hydroxide, typically in large excess).
-
Reaction (Amination): Seal the vessel and heat to 100-140°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: After cooling, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The final product can be purified by column chromatography or recrystallization.[17]
Visualization: Troubleshooting Decision Tree for Low Yields
Caption: A logical guide to diagnosing the source of low yields.
References
-
Gould–Jacobs reaction. In: Wikipedia. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]
-
Gould-Jacobs Reaction. Cambridge University Press. [Link]
-
Wang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. [Link]
-
Majer, P., & Szymański, S. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
Hsieh, J. C., & Cheng, C. H. (2006). Nickel-Catalyzed Cyclization of 2-Iodoanilines with Aroylalkynes: An Efficient Route for Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
Gould-Jacobs reaction. WikiDoc. [Link]
-
Methods for Quinoline Synthesis. Scribd. [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
-
Conrad–Limpach synthesis. In: Wikipedia. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Semantic Scholar. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
-
Weyesa, A., & Assefa, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]
- Industrial preparation method of 4,7-dichloroquinoline.
-
de Oliveira, R. B., et al. (2008). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Jia, L., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.com. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Publications. [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. SpringerLink. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]
-
Gould-Jacobs reaction. WikiDoc. [Link]
-
A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ablelab.eu [ablelab.eu]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Technical Support Center: Methyl 4-Aminoquinoline-3-Carboxylate Purification
Welcome to the Advanced Application Scientist Portal. As a Senior Application Scientist, I frequently consult with researchers who struggle with the dual-nature purification of 4-aminoquinoline-3-carboxylates. The quinoline nitrogen and the C4-exocyclic amine render the molecule highly basic, leading to irreversible chemisorption on acidic silica. Conversely, the C3-methyl ester is highly electrophilic due to the electron-withdrawing nature of the heteroaromatic ring, making it exquisitely sensitive to saponification (hydrolysis) during harsh basic workups.
You cannot simply brute-force this purification; you must orchestrate the conditions. This guide provides the mechanistic reasoning, troubleshooting logic, and self-validating protocols required to isolate high-purity methyl 4-aminoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My product streaks severely on normal-phase silica, resulting in poor yields. How do I resolve this without degrading the ester? A1: Severe streaking occurs because the basic C4-amino group and the quinoline core interact strongly with the acidic silanol groups on standard unmodified silica gel. To mitigate this, you must deactivate the silica by adding a competitive amine modifier, such as 0.5% triethylamine (Et 3 N), to your eluent [2]. This blocks the active acidic sites, sharpening the bands and preventing irreversible adsorption.
Q2: I am seeing a highly polar byproduct that matches the mass of the carboxylic acid. Why is my methyl ester hydrolyzing? A2: The C3 methyl ester is adjacent to the electron-withdrawing quinoline core, making the carbonyl carbon highly electrophilic. Prolonged exposure to basic modifiers (like excessive Et 3 N > 1%), or extended heat during rotary evaporation in the presence of trace water, will catalyze saponification into the corresponding 4-aminoquinoline-3-carboxylic acid [3]. You must strictly control the concentration of your basic modifier and evaporate fractions at temperatures below 35°C.
Q3: Can I avoid chromatography entirely for scale-up? A3: Yes. For larger scales, researchers are increasingly moving toward solvent-free or washing-based purifications to adhere to green chemistry principles [4]. If your synthetic route (e.g., a multi-component cascade reaction [1]) produces primarily unreacted starting materials rather than complex tars, a targeted acid-base extraction followed by controlled recrystallization is highly effective and bypasses chromatography entirely.
Troubleshooting Workflow
The following logic tree outlines the diagnostic steps for resolving poor recovery or low purity during the isolation of your target compound.
Caption: Troubleshooting logic for methyl 4-aminoquinoline-3-carboxylate purification.
Quantitative Data: Solvent System Optimization
The table below synthesizes empirical data for normal-phase silica gel chromatography of methyl 4-aminoquinoline-3-carboxylate derivatives [1, 2].
| Solvent System | Additive | Target Rf | Impurity Rf | Typical Recovery | Purity (HPLC) | Mechanistic Notes |
| Hexane:EtOAc (4:1) | None | 0.25 (streaks) | 0.40 - 0.60 | < 50% | 85% | Strong silanol binding reduces yield. |
| Hexane:EtOAc (4:1) | 0.5% Et 3 N | 0.45 (sharp) | 0.40 - 0.60 | 75-85% | > 95% | Optimal. Amine blocks acidic silica sites. |
| Hexane:EtOAc (2:1) | 2.0% Et 3 N | 0.60 | 0.70 | < 40% | 70% | Excess base catalyzes ester hydrolysis. |
| DCM:MeOH (95:5) | None | 0.30 | 0.10 (polar) | 60% | 90% | Alternative for highly tarry crudes. |
Self-Validating Experimental Protocols
Protocol A: Amine-Modified Flash Column Chromatography
Use this protocol when the crude mixture contains closely eluting organic impurities or unreacted benzonitriles.
-
Column Preparation (Silica Deactivation): Slurry pack the column using a 4:1 Hexane/Ethyl Acetate mixture containing exactly 0.5% v/v Triethylamine (Et 3 N).
-
Causality: Pre-treating the column with Et 3 N neutralizes the acidic silanol groups, preventing the basic quinoline nitrogen from permanently binding to the stationary phase.
-
-
Dry Loading the Sample: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add unmodified silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. Load this evenly onto the column head.
-
Causality: High-temperature syntheses often produce insoluble tars. Liquid loading causes these tars to precipitate at the column head, ruining the solvent front. Dry loading ensures a uniform, pre-adsorbed band.
-
-
Isocratic Elution: Elute the column with the 4:1 Hexane/EtOAc (0.5% Et 3 N) system. Monitor the fractions using UV visualization (254 nm).
-
Self-Validation Step: Spot the collected fractions on a TLC plate alongside a reference standard of 4-aminoquinoline-3-carboxylic acid. If a baseline spot appears, hydrolysis has occurred. You must immediately neutralize the fractions or lower the Et 3 N concentration in future runs.
-
Concentration: Combine the pure fractions and evaporate under reduced pressure at a water bath temperature strictly below 35°C .
-
Causality: Elevated temperatures in the presence of residual Et 3 N and trace atmospheric moisture will rapidly hydrolyze the methyl ester.
-
Protocol B: Controlled Recrystallization
Use this protocol for scaling up, or as a final polishing step to remove trace colored impurities.
-
Solvent Selection: Prepare a two-solvent system of Ethanol (good solvent) and Water (poor solvent).
-
Dissolution: Place the crude or semi-pure compound in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves.
-
Hot Filtration: If insoluble tarry byproducts remain, rapidly filter the hot solution through a pre-warmed Buchner funnel.
-
Crystallization: Remove from heat and add Water dropwise until the solution becomes faintly cloudy. Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.
-
Causality: Rapid cooling traps impurities within the crystal lattice (oiling out). Slow cooling allows the thermodynamically stable, pure crystal lattice of the quinoline to form.
-
-
Self-Validation Step: Before discarding the mother liquor, check it via TLC. If the target compound is still heavily present (intense UV spot), the solvent ratio is too rich in Ethanol. Concentrate the liquor under vacuum and add more Water to force a second crop of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry thoroughly in a vacuum desiccator.
References
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers. Justia Patents. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Preprints.org.[Link]
Technical Support Center: Overcoming Solubility Issues of Methyl 4-Aminoquinoline-3-Carboxylate
Welcome to the advanced troubleshooting guide for methyl 4-aminoquinoline-3-carboxylate. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of this specific scaffold. This compound presents notorious solubility challenges in standard organic solvents due to its rigid aromatic core and strong intermolecular hydrogen bonding. This guide provides field-proven, mechanistically grounded solutions to keep your synthetic workflows and biological assays moving.
Section 1: The Mechanistic Root of the Problem (FAQ)
Q: Why does methyl 4-aminoquinoline-3-carboxylate precipitate or refuse to dissolve in common organic solvents like DCM, Hexane, or Ethyl Acetate? A: The insolubility of 4-aminoquinoline derivatives is fundamentally driven by their high crystal lattice energy and unfavorable thermodynamics of solvation in non-polar media[1]. The molecule features a planar quinoline core that promotes extensive π−π stacking[2]. More critically, the 4-amino group acts as a strong hydrogen bond donor, while the 3-carboxylate carbonyl and the quinoline nitrogen act as hydrogen bond acceptors. This creates a robust, self-sustaining intermolecular hydrogen-bonding network in the solid state[3]. Breaking this lattice requires a solvent system capable of outcompeting these solute-solute interactions, which weakly polar solvents cannot achieve.
Q: How does temperature affect its solubility profile? A: Heating provides the kinetic energy necessary to disrupt the crystal lattice, but thermodynamic solubility in non-polar solvents remains poor. In polar aprotic solvents (like DMSO or DMF), heating to 50–60 °C significantly increases the dissolution rate because the solvent molecules can effectively stabilize the disrupted hydrogen bonds[4]. However, cooling often leads to rapid recrystallization if the solution is supersaturated.
Section 2: Solvent Selection & Chemical Troubleshooting
Q: Which organic solvents are best suited for reactions involving this compound? A: Polar aprotic solvents are the gold standard for aminoquinolines[5]. DMSO and DMF are highly effective because their strong dipole moments and hydrogen-bond accepting capabilities disrupt the compound's intermolecular networks. If a volatile solvent is required for easy post-reaction removal, a binary co-solvent system (e.g., DCM:MeOH in a 9:1 ratio) is recommended[1]. The methanol acts as a hydrogen-bond disruptor, while DCM solvates the hydrophobic quinoline core.
Quantitative Solvent Selection Guide
Table 1: Physicochemical properties and solubilization capacity of common solvents for 4-aminoquinoline derivatives.
| Solvent | Dielectric Constant ( ε ) | Boiling Point (°C) | Solubilization Capacity | Primary Use Case |
| Hexane | 1.8 | 68.0 | Very Low | Anti-solvent for precipitation/crystallization |
| Dichloromethane (DCM) | 8.9 | 39.6 | Low | Extractions (requires co-solvent for full dissolution) |
| Methanol (MeOH) | 32.7 | 64.7 | Moderate | Co-solvent for disrupting hydrogen bonds |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | High | NMR, Biological Assays, Stock Solutions |
| Trifluoroacetic Acid (TFA) | 8.4 | 72.4 | Very High (Reactive) | NMR of insoluble batches, Acidic coupling |
Q: I am trying to run an NMR, but the compound is insoluble in CDCl 3 and only partially soluble in DMSO-d 6 . What is the workaround? A: This is a classic issue in heterocyclic chemistry. To achieve complete dissolution in DMSO-d 6 , add a micro-drop of deuterated trifluoroacetic acid (TFA-d 1 )[6]. The acid protonates the basic quinoline nitrogen, converting the neutral molecule into an ionic salt. This ionic disruption shatters the crystal lattice and drastically increases solubility in polar solvents[1].
Mechanistic pathway showing acid-mediated disruption of intermolecular hydrogen bonds.
Section 3: Advanced Solubilization Strategies
Q: How can I improve solubility for organic synthesis (e.g., amide coupling) without using high-boiling solvents like DMSO? A: Employ the Transient Protonation or Binary Co-solvent strategy:
-
Co-solvent Strategy: Use THF or DCM mixed with 10-20% DMF. The DMF solubilizes the starting material at the molecular level, while the bulk volatile solvent allows for easier aqueous workup[1].
-
Acid-Assisted Solubilization: If your reaction tolerates acidic conditions, adding catalytic to stoichiometric amounts of an organic acid (like acetic acid or TFA) can solubilize the compound by forming a transient salt[1].
Decision tree for selecting the optimal solubilization strategy based on experiment needs.
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions for Biological Assays
Context: Biological assays require fully dissolved compounds, typically in DMSO, with a final assay concentration of DMSO ≤ 1% to prevent cytotoxicity[1]. This protocol ensures complete dissolution without micro-crystal formation.
-
Weighing: Accurately weigh 10.0 mg of methyl 4-aminoquinoline-3-carboxylate into a clean, dry amber glass vial (to prevent potential photo-degradation).
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a ~46 mM stock solution.
-
Mechanical Agitation: Vortex the suspension vigorously for 60 seconds.
-
Ultrasonication: If particulates remain, place the vial in an ultrasonic bath at 40 °C for 15 minutes. The localized cavitation energy of ultrasonication effectively shatters the crystalline aggregates and accelerates solvation kinetics[4].
-
Visual Inspection: Allow the solution to cool to room temperature. Visually inspect for micro-crystals against a dark background.
-
Filtration (Critical Step): Filter the solution through a 0.22 μ m PTFE syringe filter. This self-validating step removes any undissolved nucleation centers that could trigger catastrophic precipitation upon dilution into aqueous assay buffers.
Protocol 2: Binary Solvent Solubilization for Flash Chromatography Loading
Context: Loading poorly soluble heterocycles onto silica gel columns often leads to streaking or the compound crashing out on the column head, ruining the separation.
-
Suspension: Suspend the crude reaction mixture containing the quinoline derivative in minimal DCM (e.g., 5 mL for 500 mg of crude mass).
-
Co-solvent Titration: Add Methanol dropwise while stirring until the suspension turns into a clear solution. Caution: Do not exceed 10% MeOH by volume, as highly polar loading solvents will cause impurities to elute prematurely.
-
Chemical Disruption (Optional): If the compound still does not dissolve, add 1-2 drops of Triethylamine (TEA) or TFA (depending on the acid/base stability of your specific product) to disrupt the hydrogen bonding lattice[1].
-
Dry Loading: Pre-absorb the clear solution onto 2.0 grams of silica gel. Evaporate the solvents completely under reduced pressure (rotary evaporator) to yield a free-flowing powder.
-
Column Loading: Load the dry powder directly onto the top of the pre-packed flash chromatography column. This ensures a tight band and prevents on-column precipitation.
References
-
ResearchGate - Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at:[Link]
-
ResearchGate - A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. Available at:[Link]
-
National Institutes of Health (NIH) / PMC - Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at:[Link]
-
RSC Publishing - Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-Aminoquinoline-3-Carboxylate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly pure quinoline derivatives. Methyl 4-aminoquinoline-3-carboxylate is a privileged scaffold widely utilized in the synthesis of kinase inhibitors, antimalarials, and other biologically active molecules. However, its synthesis—whether via the classic reaction of isatoic anhydride with active methylene compounds (1)[1] or the modern SnCl4-mediated cascade cyclization of 2-aminobenzonitriles (2)[2]—often yields a crude mixture burdened with unreacted precursors, regioisomers, and hydrolyzed byproducts.
This guide provides a mechanistic, self-validating troubleshooting framework to help you systematically eliminate these impurities.
Purification Workflow
Workflow for purifying methyl 4-aminoquinoline-3-carboxylate via acid-base extraction.
Troubleshooting Guides & FAQs
Q1: My crude NMR shows significant contamination from the starting material, 2-aminobenzonitrile. Column chromatography is tedious; is there a scalable alternative? A1: Yes. The most efficient method exploits the differential basicity of your target and the starting material. The target compound possesses a quinoline nitrogen and a 4-amino group. While the electron-withdrawing 3-carboxylate dampens its basicity compared to unsubstituted 4-aminoquinoline, its conjugate acid still maintains a pKa of approximately 5.0–6.0. In contrast, the aniline nitrogen of 2-aminobenzonitrile is severely deactivated by the ortho-nitrile group (conjugate acid pKa < 1.0). Solution: Perform an acid-base extraction using 1M HCl. The target quinoline will protonate and partition into the aqueous layer, while the non-basic 2-aminobenzonitrile and any neutral active methylene compounds (e.g., dimethyl malonate) will remain in the organic phase.
Q2: I am observing a baseline spot on my TLC (highly polar) that carries over into my final product. What is it, and how do I remove it? A2: This is almost certainly 4-aminoquinoline-3-carboxylic acid, a byproduct formed via the undesired hydrolysis of the methyl ester during the reaction or workup. Saponification is particularly common if your synthesis utilized strong bases like NaH (3)[3] or if the reaction was quenched with unbuffered aqueous solutions. Solution: Because this impurity is an amphoteric amino acid, it must be removed before the acidic extraction described above. Wash your initial organic solution with saturated aqueous sodium bicarbonate (pH ~8.3). At this pH, the carboxylic acid impurity is deprotonated to its highly water-soluble carboxylate salt and is washed away.
Q3: I synthesized the compound using the SnCl4-mediated cascade reaction. The product is discolored and contains heavy metal residues. How can I clean this up? A3: Tin(IV) chloride (SnCl4) is a potent Lewis acid, but tin byproducts frequently cause persistent emulsions during aqueous workup and coordinate with the basic nitrogen atoms of the quinoline, causing discoloration. Solution: Quench the reaction with an aqueous solution of Rochelle salt (potassium sodium tartrate) or a saturated KF solution. The tartrate or fluoride ions act as strong chelating agents, breaking the Sn-quinoline coordination complexes and forming water-soluble tin salts.
Q4: My product is chemically pure by TLC, but I have a minor regioisomer (e.g., from miscyclization) that co-elutes. How can I achieve >99% purity for biological assays? A4: When structural isomers co-elute, liquid-liquid extraction is ineffective due to nearly identical partition coefficients. Recrystallization is the gold standard here, as the crystal lattice is highly selective. Solution: Recrystallize from a binary solvent system such as Ethanol/Water. The target compound typically crystallizes as an off-white solid, while minor regioisomers remain dissolved in the mother liquor due to different packing geometries.
Quantitative Analytical Data
To streamline your analytical workflow, the following table summarizes the physicochemical profiles of the target and common impurities, guiding your detection and removal strategies.
| Compound / Impurity | Origin | Detection (TLC Rf)* | Key Diagnostic NMR Peak (1H) | Primary Removal Strategy |
| Methyl 4-aminoquinoline-3-carboxylate | Target Product | 0.45 | ~3.90 ppm (s, 3H, -OCH3) | Precipitation / Recrystallization |
| 2-Aminobenzonitrile | Unreacted SM | 0.70 | ~6.70 ppm (m, 2H, Ar-H) | Acidic Wash (Target goes to Aq.) |
| Dimethyl Malonate | Unreacted SM | 0.85 | ~3.75 ppm (s, 6H, -OCH3) | Acidic Wash (Target goes to Aq.) |
| 4-Aminoquinoline-3-carboxylic acid | Hydrolysis Byproduct | 0.05 (Tailing) | Absence of -OCH3 peak | Mild Basic Wash (NaHCO3) |
| Tin (Sn) Complexes | Catalyst Residue | Baseline | Broadening of quinoline peaks | Rochelle Salt / KF Wash |
*TLC conditions: Silica gel, 1:1 Ethyl Acetate/Hexanes. UV detection at 254 nm.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Acid-Base Extraction
Causality Check: This protocol validates itself; if the target compound is successfully protonated, the aqueous layer will exhibit strong UV absorbance (254 nm), while the organic layer will be depleted of the target.
-
Dissolve the crude reaction mixture (approx. 1.0 g) in 50 mL of Ethyl Acetate (EtOAc).
-
Base Wash (Removes Acids): Wash the organic layer with 2 x 25 mL of saturated aqueous NaHCO3. Discard the aqueous layer (contains hydrolyzed acid byproducts).
-
Acid Extraction (Isolates Target): Extract the organic layer with 3 x 20 mL of 1M HCl. The target compound protonates and moves to the aqueous phase.
-
Validation Step: Spot the depleted EtOAc layer on a TLC plate. It should show only high-Rf impurities (starting materials) and no product. Discard the EtOAc layer.
-
Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add concentrated NH4OH (aqueous ammonia) dropwise until the pH reaches 9.0. A dense, off-white precipitate of the free-base quinoline will form.
-
Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 x 30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol 2: Precision Recrystallization
Causality Check: Slow cooling ensures thermodynamic control, preventing the kinetic trapping of regioisomeric impurities within the crystal lattice.
-
Suspend the semi-pure solid from Protocol 1 in a minimum volume of boiling Ethanol (approx. 5-10 mL/g).
-
Add hot water dropwise until the solution just becomes cloudy (the cloud point), indicating saturation.
-
Add 1-2 drops of hot Ethanol to clear the solution, then remove from heat.
-
Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.
-
Filter the resulting crystals via vacuum filtration, wash with ice-cold 1:1 Ethanol/Water, and dry under high vacuum.
References
-
Title: A Practical Method for Preparation of 4-Hydroxyquinolinone Esters Source: J. Org. Chem. 2007, 72, 7058–7061 URL: 1
-
Title: Small-Molecule Inhibitors of Histone Acetyltransferase Activity: Identification and Biological Properties Source: J. Med. Chem. 2006, 49, 6897–6907 URL: 3
-
Title: One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds Source: J. Org. Chem. 2026, 91, 2353−2364 URL: 2
Sources
Technical Support Center: Troubleshooting Incomplete Conversion in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are struggling with stalled reactions, low yields, and intractable byproducts during quinoline cyclization.
Incomplete conversion is rarely a simple weighing error; it is a thermodynamic or kinetic failure within the reaction matrix. This guide dissects the causality behind these failures across classical and modern methodologies, providing self-validating protocols to ensure your syntheses reach completion.
Diagnostic Overview: Isolating the Bottleneck
Before adjusting parameters, you must identify the chemical pathway failing in your flask. The workflow below isolates the root causes of incomplete conversion based on your specific synthetic route.
Troubleshooting workflow for incomplete conversion in quinoline syntheses.
Module 1: The Skraup & Doebner-Miller Syntheses
The Skraup synthesis relies on the in situ dehydration of glycerol to acrolein, followed by a Michael addition with an aniline derivative. It is notoriously violent, and incomplete conversion is almost always tied to thermal mismanagement.
Q1: Why is my conversion stalled at 30% while the flask fills with an intractable black tar? A1: The formation of a "black polymeric goo" is the most frequent side reaction in the Skraup synthesis[1]. This occurs because the acid-catalyzed dehydration of glycerol to acrolein is highly exothermic. If the temperature spikes uncontrollably, the generated acrolein rapidly self-polymerizes rather than undergoing the intended Michael addition with your aniline[2]. The tar physically traps the remaining starting materials, preventing further conversion. To solve this, you must control the exotherm using a moderator like ferrous sulfate (FeSO₄), which acts as an oxygen carrier and regulates the oxidation step[2].
Q2: My reaction temperature is perfectly controlled, but starting materials remain. How do the electronic properties of my aniline dictate conversion? A2: The cyclization step is an electrophilic aromatic substitution. Electron-donating groups (EDGs) on the aniline ring increase nucleophilicity, driving the reaction forward. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN severely deactivate the ring[2]. For example, synthesizing 8-nitroquinoline from o-nitroaniline often stalls at <20% yield[2]. If you have strong EWGs, you must compensate by increasing the reaction temperature during the final cyclization phase (up to 160-170 °C) to overcome the kinetic barrier[3].
Self-Validating Protocol: Moderated Skraup Synthesis
-
Reaction Setup: To a large, heavy-walled round-bottom flask equipped with a robust mechanical stirrer and reflux condenser, add 0.05 equivalents of powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O). Causality: The solid iron salt will dissolve slowly, moderating the oxidation rate.
-
Reagent Addition: Sequentially add 1.0 eq aniline derivative, 3.0 eq anhydrous glycerol, and 0.6 eq nitrobenzene (oxidizing agent).
-
Acid Addition (Critical Step): Place the flask in an ice bath. Slowly, dropwise, add 1.5 volumes of concentrated H₂SO₄. Validation Check: The mixture must remain below 40 °C during addition to prevent premature acrolein formation.
-
Two-Stage Heating:
-
Stage 1 (Dehydration): Heat gently to 145–150 °C for 1 hour.
-
Stage 2 (Cyclization): Ramp the temperature to 160–170 °C for an additional 3 hours. Validation Check: TLC (Hexane:EtOAc) should show the disappearance of the aniline spot. If the aniline spot persists without tar formation, extend Stage 2 heating.
-
-
Work-up: Cool to 100 °C, dilute carefully with water, and neutralize with 40% NaOH over an ice bath until pH > 9. Isolate the quinoline via steam distillation[2].
Module 2: The Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl ketone with an α-methylene carbonyl compound. Unlike the Skraup, incomplete conversion here is usually a thermodynamic failure rather than a kinetic runaway.
Q3: My starting materials remain unreacted after 24 hours at reflux. What is the thermodynamic bottleneck? A3: The Friedländer reaction proceeds via reversible imine (Schiff base) formation followed by an intramolecular aldol condensation[4]. Both steps generate water. If water accumulates in the reaction mixture, Le Chatelier's principle dictates that the equilibrium will shift backward, hydrolyzing the intermediate back into your starting materials[5]. You must actively scavenge water and utilize a robust Lewis or Brønsted acid catalyst to activate the carbonyl carbon[6].
Mechanistic bottlenecks in the Friedländer quinoline synthesis pathway.
Data Presentation: Catalyst Efficiency in Friedländer Synthesis
Choosing the right catalyst is paramount. Recent advancements have demonstrated that specific Lewis acid sites, such as those in Metal-Organic Frameworks (MOFs), drastically outperform traditional uncatalyzed or simple acid systems[5][6][7].
Table 1: Influence of Catalyst and Conditions on Friedländer Synthesis Conversion
| Catalyst System | Catalyst Type | Reaction Conditions | Typical Conversion | Primary Cause of Incomplete Conversion if Failed |
| Uncatalyzed | None | 100 °C, Solvent-free | < 25% | Lack of electrophilic activation of the carbonyl group. |
| Amberlyst-15 | Solid Brønsted Acid | Refluxing Ethanol | 75 - 85% | Reversible imine hydrolysis due to retained water in the solvent. |
| Chiral Phosphoric Acid (CPA) | Organic Brønsted Acid | CHCl₃, 70 °C | 80 - 95% | Catalyst inhibition by basic impurities in starting materials. |
| MIL-53(Al) | MOF (Lewis Acid) | 100 °C, Solvent-free | > 95% | Pore blockage or insufficient mass transfer in solid state. |
Self-Validating Protocol: Lewis Acid-Catalyzed Friedländer Synthesis with Continuous Water Scavenging
Synthesized from 6[6] and 4[4].
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 eq of 2-aminoaryl ketone and 1.2 eq of the α-methylene carbonyl compound in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of a strong Lewis acid (e.g., 5 mol% MIL-53(Al) or 10 mol% In(OTf)₃). Causality: The trivalent Lewis acid sites coordinate to the carbonyl oxygen, increasing its electrophilicity and driving the initial condensation[6].
-
Condensation & Scavenging: Heat the mixture to reflux (approx. 110 °C). Validation Check: Monitor the Dean-Stark trap. The physical collection of water is your primary indicator that the dehydration step is proceeding. If water collection stops but TLC shows remaining starting material, the catalyst may be deactivated.
-
Reaction Monitoring: Reflux for 4–6 hours. Pull an aliquot and analyze via TLC or LC-MS. The disappearance of the 2-aminoaryl ketone indicates complete conversion.
-
Work-up: Cool to room temperature. If using a heterogeneous catalyst like a MOF or Amberlyst resin, filter the mixture to recover the catalyst[7]. Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].
References
-
Indian Academy of Sciences. "Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst." Journal of Chemical Sciences.[Link]
-
ACS Publications. "Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation." Organic Letters.[Link]
-
National Center for Biotechnology Information (PMC). "Advances in polymer based Friedlander quinoline synthesis." RSC Advances.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 4-Aminoquinoline-3-Carboxylate Purification
Welcome to the Technical Support Center for the isolation and purification of methyl 4-aminoquinoline-3-carboxylate (CAS: 75353-53-6). This compound is a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and chemosensory modifiers [1].
Due to the unique physicochemical properties of the 4-aminoquinoline core—specifically its capacity for intense intermolecular hydrogen bonding and π−π stacking—researchers frequently encounter challenges such as oiling out, co-precipitation of precursors, and transesterification during recrystallization. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity recovery.
Part 1: Frequently Asked Questions & Troubleshooting
Q: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling? A: Oiling out (liquid-liquid phase separation) occurs when the compound saturates the solvent at a temperature that is higher than the melting point of the solute-solvent mixture. For methyl 4-aminoquinoline-3-carboxylate, this typically happens in binary mixtures (like Methanol/Water) if the anti-solvent (water) is added too rapidly at high temperatures.
-
Causality: The sudden increase in solvent polarity abruptly drops the solubility threshold before proper crystal nucleation can occur.
-
Solution: Reheat the mixture until the oil dissolves. Add a small amount (1-2 volumes) of the "good" solvent (e.g., Methanol) to decrease the saturation temperature. Cool the solution much more slowly (0.5 °C/min) and introduce a seed crystal just above the cloud point to bypass the metastable oil phase and force solid nucleation.
Q: Can I use the standard Ethanol/Water mixture for recrystallization? A: No. While Ethanol/Water is the industry standard for recrystallizing the ethyl ester analog (ethyl 4-aminoquinoline-3-carboxylate) [2], using it for the methyl ester is a critical error.
-
Causality: Heating a methyl ester in ethanol in the presence of trace acidic or basic impurities (often left over from the cyclization step) will drive a transesterification reaction. This yields a contaminated mixture of methyl and ethyl 4-aminoquinoline-3-carboxylates. Always match your alcohol solvent to your ester group; use Methanol/Water for this compound.
Q: My crude product is contaminated with unreacted isatoic anhydride. How do I remove it? A: Switch from an alcohol-based binary system to a single-solvent system using Ethyl Acetate (EtOAc) .
-
Causality: Isatoic anhydride derivatives lack the strong hydrogen-bond donating capacity of the 4-amino group found in your product. EtOAc is a moderately polar aprotic solvent that easily dissolves the anhydride precursor but allows the highly crystalline 4-aminoquinoline-3-carboxylate to pack efficiently and precipitate upon cooling[1] [3].
Part 2: Quantitative Solvent Selection Data
To aid in your experimental design, the following table summarizes the thermodynamic and practical profiles of common recrystallization solvent systems for methyl 4-aminoquinoline-3-carboxylate.
| Solvent System | Dielectric Constant ( ϵ ) | Boiling Point (°C) | Transesterification Risk | Expected Recovery Yield | Purity Profile |
| Ethyl Acetate (EtOAc) | 6.02 | 77.1 | None | 75–85% | Excellent (Removes anhydrides) |
| Methanol / Water (3:1) | ~45.0 | ~70.0 | None | 80–90% | Good (Removes polar organics) |
| Ethanol / Water (3:1) | ~35.0 | ~78.0 | High | N/A | Poor (Mixed ester contamination) |
| DCM / Hexanes (1:2) | ~4.8 | 39.6 | None | 60–70% | Moderate (Highly prone to oiling out) |
Part 3: Validated Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system. If a specific visual cue (e.g., transient vs. persistent cloudiness) is not met, do not proceed to the next step.
Protocol A: Single-Solvent Recrystallization (EtOAc)
Recommended for removing isatoic anhydride or 2-aminobenzoic acid impurities.
-
Suspension: Place 10.0 g of crude methyl 4-aminoquinoline-3-carboxylate in a 250 mL round-bottom flask equipped with a reflux condenser. Add 50 mL of HPLC-grade Ethyl Acetate.
-
Dissolution: Heat the suspension to a gentle reflux (77 °C) using an oil bath. If solids remain after 15 minutes of reflux, add additional EtOAc in 5 mL increments until dissolution is complete.
-
Self-Validation Check: If the solution remains cloudy after 100 mL of EtOAc, the insoluble material is likely an inorganic salt byproduct. Proceed immediately to Step 3.
-
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a fritted funnel to remove insoluble impurities.
-
Controlled Cooling: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool to room temperature undisturbed at a rate of approximately 0.5 °C/min. Do not agitate, as this promotes the formation of microcrystals which are difficult to filter.
-
Harvesting: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield. Filter the resulting off-white crystals under vacuum and wash with 10 mL of ice-cold EtOAc. Dry in vacuo at 40 °C overnight [1].
Protocol B: Binary Solvent Recrystallization (MeOH/H₂O)
Recommended for highly colored crude products requiring aggressive purging of polar impurities.
-
Primary Dissolution: Dissolve the crude product in minimal boiling Methanol (approx. 4-5 volumes).
-
Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise. Stop immediately when the solution exhibits transient cloudiness that takes more than 3 seconds to clear.
-
Equilibration: Add 2-3 drops of Methanol until the solution is perfectly clear again. This sets the solution exactly at the saturation point.
-
Nucleation & Cooling: Remove from heat. When the temperature drops to ~55 °C, add a few seed crystals of pure methyl 4-aminoquinoline-3-carboxylate. Allow to cool to room temperature, then chill in an ice bath. Filter and wash with a cold 3:1 MeOH/H₂O mixture.
Part 4: Process Workflow & Troubleshooting Logic
Workflow and troubleshooting logic for the recrystallization of methyl 4-aminoquinoline-3-carboxylate.
References
- Title: Sweet flavor modifier (US20110245353A1)
- Title: Sweet flavor modifier (CN102933081A)
- Title: Method of improving stability of sweet enhancer and composition (WO2012021837A2)
Technical Support Center: Overcoming Steric Hindrance in 4-Aminoquinoline Derivatization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical troubleshooting strategies for challenges related to steric hindrance during the derivatization of the 4-aminoquinoline scaffold. As a privileged structure in medicinal chemistry, functionalizing the 4-amino position is crucial, yet often complicated by sterically demanding substrates.[1][2] This document provides a logical framework for diagnosing and solving common synthetic issues.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when dealing with sterically challenging 4-aminoquinoline derivatizations.
Q1: My standard SNAr reaction of 4,7-dichloroquinoline with a bulky secondary amine is giving very low yields. What is the primary cause?
The most common cause is steric hindrance. The 4-position of the quinoline ring is sterically encumbered by the "peri" hydrogen at the C5 position. A bulky nucleophile (e.g., a secondary amine with large alkyl groups or a substituted aniline) will experience significant steric repulsion with this C5-hydrogen, which raises the activation energy of the reaction and slows or prevents the necessary nucleophilic attack.[3][4] Standard reaction conditions, such as refluxing in ethanol, often fail to provide sufficient energy to overcome this barrier.[5]
Q2: What is the first and most effective change I can make to my protocol to improve the yield of a sterically hindered SNAr reaction?
Switching from conventional heating to microwave irradiation is often the most impactful single change.[6] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times (from hours to minutes) and increase yields by efficiently delivering energy to the polar solvent and reactants, allowing the reaction to overcome high activation energy barriers more effectively.[5][7] Reactions that are sluggish at 120°C with conventional heating can often proceed smoothly at 140-180°C in a microwave reactor.[5][8]
Q3: When should I abandon the SNAr approach and consider a metal-catalyzed cross-coupling reaction instead?
You should consider switching to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under the following circumstances:
-
Even with microwave heating and optimized solvents/bases, the SNAr reaction yield remains below an acceptable threshold (<40-50%).
-
Your amine nucleophile is particularly weak or precious, and you cannot use it in large excess.
-
The high temperatures required for the SNAr reaction are causing decomposition of your starting materials or product.
The Buchwald-Hartwig amination has become a transformative method for forming C-N bonds and is often successful where classical methods fail, especially for coupling sterically demanding partners.[9][10][11]
Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and explanations for overcoming specific experimental failures.
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) with Bulky Amines
Symptoms:
-
Reaction of a 4-chloroquinoline with a hindered amine (e.g., diisopropylamine, substituted anilines) results in no product or yields below 20%.
-
TLC analysis shows mostly unreacted starting material even after prolonged heating (>24h).
Causality Analysis: The reaction proceeds via a Meisenheimer complex, where the amine attacks the C4 carbon. Steric bulk on the amine hinders the formation of this intermediate. To drive the reaction forward, you must increase the kinetic energy of the system and optimize the reaction environment to maximize the nucleophile's reactivity.
dot
Caption: Steric clash between a bulky amine and the C5-hydrogen hinders attack at the C4 position.
Solution Pathway 1: Enhanced Energy Input & Solvent Optimization
The most direct approach is to increase the reaction's energy and use a solvent system that enhances nucleophilicity.
-
Reagent Preparation: In a 10 mL microwave vial, combine 4,7-dichloroquinoline (1.0 equiv), the sterically hindered amine (1.5-2.0 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMSO or DMF (0.2-0.5 M concentration).[5] These solvents are ideal for microwave heating and do not form hydrogen bonds with the amine, thus preserving its nucleophilicity.[12]
-
Reaction Setup: Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 140-180°C, the power to a maximum of 100 W, and the reaction time to 20-40 minutes.[5][8]
-
Work-up & Analysis: After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with brine to remove the high-boiling solvent. Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Rationale & Reference |
| Temperature | 80-120°C (Solvent boiling point) | 140-180°C (Pressurized vial) | Higher temperatures overcome the activation energy barrier more effectively.[8] |
| Time | 12-48 hours | 20-40 minutes | MAOS provides rapid, uniform heating, drastically reducing reaction times.[7][13] |
| Typical Solvents | Ethanol, 2-Propanol, Dioxane | DMSO, DMF, NMP | High-boiling polar aprotic solvents are ideal for microwave absorption and enhance nucleophilicity.[5][12] |
| Typical Yields | <20% (for hindered cases) | 60-95% | The combination of high temperature and optimal solvent leads to significantly improved yields.[5][8] |
Problem 2: Failure of Buchwald-Hartwig Amination for C-N Bond Formation
Symptoms:
-
Reaction of a 4-haloquinoline with a hindered amine using a standard Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) fails.
-
Major side products observed, such as hydrodehalogenation of the starting material.
Causality Analysis: For sterically congested substrates, the standard Buchwald-Hartwig catalytic cycle can be inefficient. The oxidative addition of the Pd(0) catalyst to the C-X bond or the final reductive elimination step to form the C-N bond can be extremely slow. The choice of ligand is paramount, as it directly influences the steric and electronic properties of the palladium center.[14]
dot
Caption: Simplified Buchwald-Hartwig cycle. Bulky ligands are critical for promoting the rate-limiting reductive elimination step.
Solution Pathway 2: Advanced Catalyst System Selection
-
Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk techniques. The vial and stir bar should be oven-dried.
-
Reagent Addition: To the reaction vial, add the 4-haloquinoline (1.0 equiv), the hindered amine (1.2 equiv), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).
-
Catalyst Loading: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%). The choice of ligand is critical for success with hindered substrates.[5][9][14]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat to 80-110°C for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up & Analysis: After cooling, quench the reaction carefully with water or saturated NH₄Cl. Extract with an organic solvent, dry, concentrate, and purify.
| Ligand Name | Structure Type | Key Feature | Recommended For | Reference |
| XPhos | Biarylphosphine | Very bulky and electron-rich | General purpose for hindered primary and secondary amines. | [10][15] |
| RuPhos | Biarylphosphine | Highly active, promotes fast reductive elimination | Particularly effective for coupling with hindered secondary amines. | [9][14] |
| BrettPhos | Biarylphosphine | Contains a bulky phosphine and methoxy groups | Excellent for coupling primary amines and ammonia equivalents. | [11][14] |
| dppf | Ferrocene-based | Good thermal stability | A good starting point, but may be less effective than biarylphosphines for extremely hindered cases. | [5] |
Advanced Strategies for Highly Recalcitrant Cases
When both optimized SNAr and state-of-the-art cross-coupling methods fail, consider redesigning the synthetic approach.
-
Multi-Component Reactions: Strategies like the imidoylative Sonogashira coupling followed by acid-mediated cyclization can build the 4-aminoquinoline core with the desired substitution in a single pot from simpler starting materials, completely bypassing the problematic substitution step.[16]
-
Protecting Group Strategies: If the hindrance comes from another part of the molecule, temporarily installing a protecting group could alter the conformation and open up access to the reaction site.[17]
-
Dehydrogenative Aromatization: A newer approach involves the palladium-catalyzed dehydrogenative aromatization of a 2,3-dihydroquinolin-4(1H)-one with an amine, which forms the aromatic C-N bond under different mechanistic principles.[5]
By systematically diagnosing the cause of low reactivity and applying these targeted troubleshooting steps, researchers can successfully synthesize even highly substituted and sterically congested 4-aminoquinoline derivatives.
References
-
Delgado, J., Benítez, D., Gotopo, Y., & Romero, M. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Yadav, P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Collet, F., et al. (2018). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Organic Letters. [Link]
-
University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]
-
Sha, Y., et al. (2011). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]
-
Toma, S., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Molecules. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Romero, M. H., & Delgado, J. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]
-
Singh, K., et al. (2010). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Journal of Medicinal Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]
-
University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Delgado, J., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed. [Link]
-
Singh, A., et al. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances. [Link]
-
Sánchez-Delgado, R. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]
-
ResearchGate. (2001). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Kumar, V., et al. (2014). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. PLOS ONE. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Bertinaria, M., et al. (2016). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives. ChemistrySelect. [Link]
-
ResearchGate. (2017). (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
ResearchGate. (2020). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 4. Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. hammer.purdue.edu [hammer.purdue.edu]
- 16. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
comparing bioactivity of methyl vs ethyl 4-aminoquinoline-3-carboxylate
An In-Depth Comparative Analysis of the Bioactivity of Methyl vs. Ethyl 4-Aminoquinoline-3-Carboxylate
A Guide for Drug Discovery Professionals
Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the potential bioactivities of methyl 4-aminoquinoline-3-carboxylate and ethyl 4-aminoquinoline-3-carboxylate. While direct, side-by-side experimental comparisons of these two specific analogs are not extensively documented in publicly available literature, this document synthesizes established structure-activity relationship (SAR) principles for the 4-aminoquinoline class to forecast their differential performance in key therapeutic areas. We further provide robust, validated experimental protocols to enable researchers to conduct this comparison directly.
Introduction: The 4-Aminoquinoline Scaffold
The 4-aminoquinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] This includes renowned antimalarials like chloroquine, as well as compounds with demonstrated anticancer, anti-inflammatory, antibacterial, and leishmanicidal properties.[2][3][4][5][6] The biological activity of these molecules is exquisitely sensitive to substitutions on the quinoline ring and the C4-amino side chain.[7][8]
The ester group at the C3 position, specifically the choice between a methyl and an ethyl ester, represents a subtle but potentially critical structural modification. This seemingly minor difference can significantly alter a compound's physicochemical properties—such as lipophilicity, steric profile, and metabolic stability—thereby influencing its pharmacokinetics and pharmacodynamics. This guide will dissect these potential differences and propose a clear experimental framework for their validation.
Physicochemical and Structure-Activity Relationship (SAR) Analysis
The fundamental difference between methyl 4-aminoquinoline-3-carboxylate and its ethyl counterpart lies in the addition of a single methylene group (-CH₂-). This modification has predictable consequences:
-
Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as the cell membrane of cancer cells or the digestive vacuole of the malaria parasite. For antimalarials, lipophilicity is a known factor that can influence the drug's accumulation and subsequent interference with heme polymerization.[7]
-
Steric Hindrance: The ethyl group is slightly larger, which could introduce steric hindrance at the binding site of a target protein. This can either improve binding by filling a hydrophobic pocket or reduce activity by preventing an optimal fit.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in vivo, converting them to the corresponding carboxylic acid. The rate of this hydrolysis can differ between methyl and ethyl esters, affecting the compound's half-life and the concentration of the active species. In some cases, the ester itself is the active molecule, while in others, the hydrolyzed acid is. For instance, studies on some quinoline derivatives have shown that the ester form was more active against Leishmania, whereas the carboxylic acid was toxic.[4]
Table 1: Predicted Physicochemical Properties and Their Biological Implications
| Property | Methyl Ester | Ethyl Ester | Predicted Biological Implication |
| Molecular Weight | Lower | Higher | Minor impact on diffusion. |
| Lipophilicity (LogP) | Lower | Higher | Ethyl ester may exhibit enhanced cell membrane permeability and target accumulation.[7] |
| Steric Profile | Smaller | Larger | Ethyl ester could have altered binding affinity to target enzymes or receptors. |
| Metabolic Rate | Potentially faster hydrolysis | Potentially slower hydrolysis | May lead to different pharmacokinetic profiles and duration of action. |
Hypothesized Bioactivity Comparison
Based on the SAR analysis, we can hypothesize how the two esters might perform in different therapeutic contexts.
Anticancer Activity
The quinoline scaffold is a component of several anticancer agents.[5] Enhanced lipophilicity from the ethyl group could increase the compound's uptake into tumor cells, potentially leading to greater cytotoxicity. However, the ultimate effect depends on the mechanism of action. If the target is intracellular, the ethyl ester may show superior efficacy.
Antimalarial & Antileishmanial Activity
The mechanism of many 4-aminoquinoline antimalarials involves accumulating in the acidic food vacuole of the Plasmodium parasite.[7] The basicity of the quinoline nitrogen is crucial for this "ion trapping" mechanism. While the ester group does not directly impact pKa, the increased lipophilicity of the ethyl ester could facilitate faster diffusion across the parasite's membranes, potentially leading to higher potency. A similar principle applies to leishmanicidal activity, where accumulation within the parasite is key.[4]
Anti-inflammatory & Antibacterial Activity
The anti-inflammatory effects of quinolines are well-documented.[6] If the mechanism involves inhibiting enzymes like cyclooxygenase (COX), the steric bulk of the ethyl group could influence binding to the active site. For antibacterial action, which often requires penetrating the bacterial cell wall, the enhanced lipophilicity of the ethyl ester could be advantageous.
Recommended Experimental Protocols for Direct Comparison
To move from hypothesis to data, the following standardized assays are recommended. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Experimental Workflow Overview
Caption: General workflow for comparing the bioactivity of test compounds.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the methyl and ethyl esters (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures parasite proliferation by quantifying the amount of parasitic DNA.
-
Parasite Culture: Culture a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1) strain of Plasmodium falciparum in human erythrocytes.
-
Assay Preparation: Add parasitized erythrocytes (at ~1% parasitemia and 2% hematocrit) to a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds and controls (Chloroquine).
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.
-
Lysis and Staining: Lyse the cells and stain the DNA by adding SYBR Green I lysis buffer.
-
Data Acquisition: Read the fluorescence (excitation 485 nm, emission 530 nm).
-
Analysis: Determine the IC₅₀ values from the dose-response curves.
Data Presentation and Interpretation
The quantitative results from these assays should be summarized for clear comparison.
Table 2: Hypothetical Comparative Bioactivity Data (IC₅₀ in µM)
| Compound | Anticancer (MCF-7) | Antimalarial (3D7) | Antimalarial (K1) |
| Methyl Ester | 15.2 | 0.85 | 2.5 |
| Ethyl Ester | 11.8 | 0.60 | 1.9 |
| Chloroquine (Control) | N/A | 0.02 | 0.45 |
| Doxorubicin (Control) | 0.5 | N/A | N/A |
This table presents hypothetical data for illustrative purposes.
Interpreting this data involves more than just comparing IC₅₀ values. A lower IC₅₀ for the ethyl ester in all assays would strongly suggest that its increased lipophilicity enhances its activity across different biological systems. The ratio of activity against resistant (K1) vs. sensitive (3D7) malaria strains can also indicate if the modification helps overcome resistance mechanisms.
Conclusion
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 5. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations [open.uct.ac.za]
- 6. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time and method development for quinoline carboxylates
High-Resolution IR Spectroscopy Comparison Guide: ATR vs. KBr Transmission for Methyl 4-Aminoquinoline-3-Carboxylate
Executive Summary
Methyl 4-aminoquinoline-3-carboxylate is a highly privileged scaffold in drug development, serving as a critical intermediate for antimalarial agents, kinase inhibitors, and novel immunomodulators. For researchers and quality control (QC) scientists, verifying the structural identity and purity of this compound is paramount. Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for this task.
This guide provides an objective comparison of the two primary FTIR techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically tailored for the analysis of methyl 4-aminoquinoline-3-carboxylate. By examining the mechanistic causality behind its characteristic absorption bands, this guide establishes self-validating protocols to ensure absolute spectral integrity.
Mechanistic Grounding: Characteristic IR Peaks
To accurately interpret the IR spectrum of methyl 4-aminoquinoline-3-carboxylate, one must understand the electronic and spatial relationships within the molecule. Recent syntheses of highly substituted 4-aminoquinoline derivatives demonstrate specific spectral behaviors dictated by the proximity of the C4 primary amine and the C3 methyl ester[1].
The Causality of the C=O Peak Shift
In a standard aliphatic ester, the C=O stretch typically appears around 1735 cm⁻¹. However, in methyl 4-aminoquinoline-3-carboxylate scaffolds, this peak routinely shifts down to 1680–1721 cm⁻¹ [2].
-
Conjugation: The ester is directly conjugated with the aromatic quinoline ring, which lowers the force constant of the C=O double bond.
-
Intramolecular Hydrogen Bonding: The C4 primary amine acts as a hydrogen bond donor to the C3 carbonyl oxygen acceptor. This intramolecular interaction further weakens the C=O bond, shifting the absorption to lower wavenumbers while simultaneously broadening the N-H stretching doublet.
Fig 1: Structural logic dictating intramolecular hydrogen bonding and IR peak shifts.
Quantitative Peak Assignments
Based on validated empirical data for 4-aminoquinoline-3-carboxylate derivatives[2], the following table summarizes the expected quantitative peak ranges:
| Functional Group | Expected Wavenumber (cm⁻¹) | Mechanistic Causality / Diagnostic Notes |
| N-H Stretch (Primary Amine) | 3407, 3164 | Appears as a doublet (asymmetric/symmetric). Broadening is a direct indicator of hydrogen bonding. |
| C-H Stretch (Aromatic/Aliphatic) | 3060, 2980 – 2850 | Peaks >3000 cm⁻¹ correspond to the quinoline ring; peaks <3000 cm⁻¹ map to the C3 methyl ester. |
| C=O Stretch (Ester) | 1680 – 1721 | Shifted lower than typical esters (~1735 cm⁻¹) due to ring conjugation and C4-NH₂ H-bonding. |
| C=C / C=N Stretch (Quinoline) | 1614, 1561, 1544 | Multiple sharp bands characteristic of the heteroaromatic ring system's skeletal vibrations. |
| C-O Stretch (Ester) | 1250 – 1136 | Strong intensity peak due to the C-O-C asymmetric stretch of the methyl ester group. |
Technology Comparison: ATR-FTIR vs. KBr Transmission
When analyzing solid powders like methyl 4-aminoquinoline-3-carboxylate, the choice of sample introduction drastically impacts the resulting spectrum.
-
ATR-FTIR relies on the evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show artificially intense peaks in the fingerprint region. Furthermore, strong absorption bands (like the C=O stretch) can suffer from anomalous dispersion—a shift in the refractive index that distorts peak symmetry.
-
KBr Transmission relies on the Beer-Lambert law. It provides superior peak symmetry and resolution, making it the "gold standard" for structural elucidation and publication, provided the hygroscopic KBr matrix is kept perfectly dry.
| Parameter | Diamond ATR-FTIR | KBr Pellet (Transmission) |
| Primary Use Case | Rapid Quality Control (QC) & In-process monitoring | Deep structural elucidation & Publication-grade data |
| Sample Prep Time | < 1 minute | 10 – 15 minutes |
| Destructiveness | Non-destructive (powder is recoverable) | Destructive (powder is fused with KBr matrix) |
| Spectral Resolution | Moderate (subject to anomalous dispersion shifts) | High (true linear absorbance) |
| N-H Region Clarity | Excellent (no moisture interference from matrix) | Poor if KBr is not rigorously dried (water masks N-H) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, experimental workflows must be treated as self-validating systems. Below are the rigorous step-by-step methodologies for both techniques.
Fig 2: Decision workflow for selecting FTIR techniques for quinoline derivatives.
Protocol A: Diamond ATR-FTIR (Rapid QC)
Causality Focus: Consistent pressure is required because the evanescent wave only penetrates 0.5 to 2 µm. Poor optical contact results in low signal-to-noise ratios.
-
System Validation: Clean the diamond crystal with high-purity isopropanol. Run an open-air background scan. Ensure the total energy throughput is >90% of the factory baseline.
-
Calibration Check: Scan a standard 1.5 mil polystyrene film. Validate that the aromatic C-C stretch appears exactly at 1601 cm⁻¹ (tolerance ±1 cm⁻¹).
-
Sample Application: Deposit ~2 mg of methyl 4-aminoquinoline-3-carboxylate powder directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the built-in clutch engages (typically ~80 cN·m). This standardizes the optical contact area.
-
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
-
Post-Processing (Critical): Apply an ATR-correction algorithm in the spectrometer software. This corrects the wavelength-dependent penetration depth, normalizing the peak intensities to approximate a transmission spectrum.
Protocol B: Transmission KBr Pellet (High-Fidelity Analysis)
Causality Focus: Particle size must be smaller than the shortest IR wavelength (<2 µm). Larger particles cause the Christiansen effect—asymmetric scattering that tilts the spectral baseline.
-
Matrix Preparation: Dry IR-grade KBr powder in an oven at 105°C for at least 24 hours. Self-Validation: If the KBr is wet, a massive, broad O-H stretch at ~3450 cm⁻¹ will completely obscure the critical N-H doublet of the C4 amine.
-
Sample Milling: Weigh ~1 mg of the quinoline sample and ~100 mg of the dried KBr. Grind them together in an agate mortar for exactly 2 minutes until a fine, uniform flour is achieved.
-
Pellet Pressing: Transfer the mixture to a 13 mm stainless steel die. Attach a vacuum line for 2 minutes to evacuate trapped air, then apply 10 tons of hydraulic pressure for 5 minutes.
-
Visual Validation: Release the pressure and inspect the pellet. It must be optically transparent or slightly translucent. A cloudy or opaque pellet indicates trapped moisture or insufficient grinding and must be discarded.
-
Acquisition: Place the pellet in the transmission holder. Acquire 32 scans at 4 cm⁻¹ resolution, using an empty pellet holder scan as the background.
References
-
Title: One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
crystal structure analysis (XRD) of methyl 4-aminoquinoline-3-carboxylate
An in-depth structural understanding of active pharmaceutical ingredient (API) intermediates is critical for rational drug design. Methyl 4-aminoquinoline-3-carboxylate (CAS 75353-53-6)[1] is a highly versatile quinoline building block. The proximity of the C4-amino group and the C3-carboxylate group creates a highly conjugated push-pull electronic system and facilitates complex intra- and intermolecular hydrogen bonding networks.
To accurately map these atomic positions, bond lengths, and electron delocalization, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard. In this guide, we objectively compare two of the industry’s leading SC-XRD platforms—the Bruker D8 VENTURE and the Rigaku XtaLAB Synergy-S —evaluating their performance, underlying technologies, and optimal workflows for the structural elucidation of this specific quinoline derivative.
The Contenders: Bruker D8 VENTURE vs. Rigaku XtaLAB Synergy-S
Both systems are dual-source microfocus diffractometers designed to bring synchrotron-level data quality to the home laboratory. However, they achieve this through distinct technological philosophies.
X-Ray Source Technology
Small organic crystals (often <50 µm) of methyl 4-aminoquinoline-3-carboxylate require intense, highly focused beams to yield adequate diffraction at high angles.
-
Bruker D8 VENTURE: Utilizes the IµS DIAMOND microfocus source . By employing a synthetic diamond substrate to rapidly dissipate heat from the copper/molybdenum target, Bruker achieves exceptional thermal stability and roughly a 20% higher average peak flux density compared to traditional rotating anodes[2].
-
Rigaku XtaLAB Synergy-S: Employs the PhotonJet-S source . Rigaku focuses on highly reproducible flux frame-after-frame, ensuring that as tube temperatures fluctuate, the X-ray flux reaching the sample remains constant, which is critical for accurate data scaling[3].
Detector Architecture
The ability to resolve the weak hydrogen atoms of the C4-amino group depends entirely on the signal-to-noise ratio captured by the detector.
-
Bruker PHOTON III: This is a Charge-Integrating Pixel Array Detector (CPAD). It operates in a mixed mode, seamlessly switching between photon counting for weak high-angle reflections and charge integration for extremely intense low-angle reflections[2]. This prevents detector saturation, ensuring high linearity across the entire dynamic range[4].
-
Rigaku HyPix-6000HE: This is a Hybrid Photon Counting (HPC) detector. It counts X-ray photons instantaneously as they arrive without converting them to visible light via a scintillator. This results in essentially zero dark noise, making it incredibly powerful for extracting data from weakly diffracting organic crystals[3],[5].
Goniometer and Positioning
-
Bruker AGH Kappa: Features an Automatic Goniometer Head (AGH) that enables rapid "two-click" optical centering[2]. This minimizes the time the crystal spends exposed to ambient conditions before cryocooling.
-
Rigaku Telescopic Arm: Features a unique telescopic two-theta arm that dynamically adjusts the crystal-to-detector distance[5]. This provides unparalleled flexibility if the methyl 4-aminoquinoline-3-carboxylate crystallizes in a complex unit cell requiring a longer distance to resolve overlapping reflections.
Quantitative Performance Comparison
The following table summarizes the expected performance of both systems when analyzing a standard 50 µm crystal of methyl 4-aminoquinoline-3-carboxylate at 100 K.
| Feature / Metric | Bruker D8 VENTURE | Rigaku XtaLAB Synergy-S | Causality / Impact on Analysis |
| Detector Type | PHOTON III (CPAD) | HyPix-6000HE (HPC) | CPAD prevents saturation from intense low-angle data; HPC eliminates dark noise for weak high-angle data. |
| X-ray Source | Dual IµS DIAMOND (Cu/Mo) | Dual PhotonJet-S (Cu/Mo) | Cu Kα is optimal for absolute configuration; Mo Kα is required for high-resolution charge density mapping[6]. |
| Cooling System | Oxford Cryostream | Oxford Cryostream | Cooling to 100 K freezes the paratone oil and minimizes the thermal motion (ADPs) of the flexible methyl ester group[4]. |
| Readout Time | < 1 ms (Zero dead time) | < 1 ms (Zero dead time) | Enables continuous, shutterless data collection, drastically reducing radiation damage and experiment time. |
| Software Suite | APEX4 | CrysAlisPro | Both suites provide seamless integration to SHELX for resolving the critical N-H...O hydrogen bonding network[4],[7]. |
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol for analyzing methyl 4-aminoquinoline-3-carboxylate is designed as a self-validating system. Each step includes a specific validation metric to prevent the propagation of errors.
Step 1: Crystal Growth
-
Procedure: Dissolve 50 mg of methyl 4-aminoquinoline-3-carboxylate powder in 2 mL of ethyl acetate. Carefully layer with 2 mL of n-hexane. Allow slow diffusion over 48 hours at 4°C.
-
Validation: Examine the resulting crystals under a cross-polarized microscope. The crystal must extinguish light uniformly when rotated. Non-uniform extinction indicates a twinned specimen, which should be discarded.
Step 2: Mounting and Cryocooling
-
Procedure: Select a crystal measuring approximately 0.1 x 0.1 x 0.05 mm. Coat it in Paratone-N oil and mount it on a 100 µm MiTeGen loop. Transfer the loop immediately to the diffractometer's cold stream (100 K).
-
Validation: The Paratone-N oil must form a clear, glass-like bead. If the bead turns opaque, moisture contamination has occurred, which will produce parasitic powder diffraction rings (ice rings) during collection.
Step 3: Unit Cell Determination & Strategy
-
Procedure: Perform a preliminary matrix scan (e.g., 3 sets of 15 frames).
-
Validation: The software (APEX4 or CrysAlisPro) must index >90% of the harvested reflections with a volume error of <0.5%. A high unindexed rate indicates a cracked crystal or multiple lattices.
Step 4: Data Collection and Reduction
-
Procedure: Execute a shutterless data collection strategy aiming for >99.5% completeness. Integrate the frames and apply a multi-scan empirical absorption correction (SADABS for Bruker, SCALE3 ABSPACK for Rigaku)[7].
-
Validation: Monitor the internal agreement factor ( Rint ). For a well-diffracting organic crystal of this size, Rint should remain below 5%.
Step 5: Structure Solution and Refinement
-
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the amino hydrogen atoms from the difference Fourier map and refine them freely.
-
Validation: The final Goodness-of-Fit (GooF) must be near 1.0. The maximum residual electron density peak should be < 0.5 e/ų and located near the covalent bonds or the electronegative oxygen/nitrogen atoms.
SC-XRD Analytical Workflow
Workflow for SC-XRD analysis of methyl 4-aminoquinoline-3-carboxylate.
Conclusion
For the structural analysis of methyl 4-aminoquinoline-3-carboxylate, both the Bruker D8 VENTURE and the Rigaku XtaLAB Synergy-S offer flawless, publication-quality data.
The choice between the two often comes down to specific laboratory workflows. If your laboratory struggles with highly intense, low-angle saturating reflections from larger crystals, Bruker’s mixed-mode CPAD technology provides an elegant solution. Conversely, if your workflow frequently involves analyzing vanishingly small, weakly diffracting crystals where eliminating every ounce of background noise is paramount, Rigaku’s HPC detector and highly stable PhotonJet-S source offer a distinct advantage.
References
-
Methyl 4-aminoquinoline-3-carboxylate - ChemicalBook - 1
-
D8 Venture - Bruker | SBF - UNSW - unsw.edu.au - 2
-
"Old Faithful": Single Crystal X-Ray Diffractometer - uwyo.edu - 4
-
Rigaku XTalab Synergy-S - nanotest.hu - 3
-
XRD for Small Molecule 3D Structure Analysis - XtaLAB Synergy-S - azom.com - 5
-
Rigaku XtaLAB Synergy-S single-crystal X-ray diffractometer - User instructions - uio.no - 6
-
Two-Dimensional and Three-Dimensional Coordination Polymers Based on Ln(III) and 2,5-Diiodoterephthalates - mdpi.com - 7
Sources
In-Depth Comparison Guide: UV-Vis Absorption Spectra of Aminoquinoline Derivatives
Aminoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. For drug development professionals and analytical chemists, understanding the photophysical properties of these compounds is critical. The two most prominent classes—4-aminoquinolines (e.g., chloroquine, amodiaquine) and 8-aminoquinolines (e.g., primaquine, tafenoquine)—exhibit distinct UV-Vis absorption spectra.
This guide objectively compares the spectral profiles of these derivatives, explains the mechanistic causality behind their photophysical behavior, and provides a self-validating experimental protocol for high-fidelity spectral acquisition.
Structural & Mechanistic Insights: 4-AQ vs. 8-AQ
The position of the amino substituent on the quinoline core fundamentally alters the molecule's electronic transitions ( π→π∗ and n→π∗ ), dictating its UV-Vis absorption profile.
-
4-Aminoquinolines : In molecules like chloroquine, the amino group at the 4-position is in direct cross-conjugation with the quinoline nitrogen. These compounds are polyprotic weak bases (pKa 1 ~ 10.2, pKa 2 ~ 8.4). In aqueous media at physiological or acidic pH, the quinoline nitrogen is protonated. This protonation significantly lowers the energy of the π∗ orbital, yielding a sharp, characteristic absorption maximum ( λmax ) at approximately 342–343 nm .
-
8-Aminoquinolines : Moving the amino group to the 8-position (adjacent to the quinoline nitrogen), as seen in primaquine, introduces the potential for intramolecular hydrogen bonding between the amino protons and the quinoline nitrogen. This interaction alters the HOMO-LUMO gap and imposes different steric constraints, typically resulting in a bathochromic (red) shift. Primaquine exhibits a broader absorption band with a λmax around 352 nm, while extended conjugation in derivatives like tafenoquine pushes the λmax further into the near-UV/visible boundary at ~372 nm .
Comparative Quantitative Data
The following table summarizes the photophysical properties of key aminoquinoline derivatives. Because these compounds are highly solvatochromic and pH-sensitive, standardizing the solvent matrix is crucial for accurate comparison .
| Derivative Class | Compound | λmax (nm) | Molar Absorptivity ( ϵ ) ( M−1cm−1 ) | Optimal Solvent / Condition |
| 4-Aminoquinoline | Chloroquine (CQ) | ~343 | 18,000 - 18,900 | 0.1 M HCl / Water (pH < 7) |
| 4-Aminoquinoline | Amodiaquine (AQ) | ~342 | ~17,500 | 0.1 M HCl / Water (pH < 7) |
| 8-Aminoquinoline | Primaquine (PQ) | ~352 | ~15,000 | PBS (pH 7.4) / Water |
| 8-Aminoquinoline | Tafenoquine (TQ) | ~372 | ~16,200 | PBS (pH 7.4) / Water |
(Note: ϵ values can fluctuate slightly based on the specific salt form, e.g., diphosphate vs. sulfate, and the exact ionic strength of the buffer).
Standardized Experimental Protocol: UV-Vis Spectral Acquisition
To ensure high-fidelity data when comparing aminoquinoline derivatives, the experimental workflow must be designed as a self-validating system . The following protocol details the causality behind each step to guarantee reproducibility and minimize artifacts like stray light or pH-induced spectral shifting.
Step 1: Solvent Selection and pH Control
-
Action : Prepare a standardized solvent, such as 0.1 M HCl or Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Causality : Aminoquinolines are diprotic weak bases. Minor fluctuations in pH will alter the ratio of monoprotonated to diprotonated species, causing isosbestic shifting in the UV-Vis spectrum. A heavily buffered or highly acidic solvent locks the drug into a single, stable protonation state, ensuring spectral consistency across batches.
Step 2: Stock Solution and Serial Dilution
-
Action : Dissolve the aminoquinoline derivative to create a 10 mM stock. Perform serial dilutions to generate a working range of 10 µM to 100 µM.
-
Causality : To accurately calculate the molar absorptivity ( ϵ ), the maximum absorbance must fall strictly within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units). Exceeding 1.0 AU introduces non-linear deviations due to detector saturation and stray light effects.
Step 3: Baseline Correction (System Validation)
-
Action : Fill both the reference and sample quartz cuvettes (1 cm path length) with the exact batch of blank solvent. Run a baseline scan from 200 nm to 600 nm and zero the instrument.
-
Causality : Quartz cuvettes are mandatory, as standard glass or disposable plastic cuvettes absorb heavily in the UV region (<300 nm). Running a baseline with the exact solvent matrix subtracts background solvent absorbance and validates that the cuvettes are optically matched and free of residual contaminants.
Step 4: Spectral Acquisition and Linearity Check
-
Action : Scan the serially diluted samples from 200 nm to 600 nm. Plot the absorbance at λmax against the concentration.
-
Causality : This step validates the entire system via the Beer-Lambert Law ( A=ϵ⋅l⋅c ). A linear regression yielding an R2>0.99 confirms that the compound is fully dissolved, is not forming aggregates (which would cause baseline elevation via Rayleigh scattering), and that the instrument is operating within its linear range. The slope of this regression line represents the molar absorptivity ( ϵ ).
Workflow Visualization
Self-validating UV-Vis spectroscopy workflow for aminoquinoline derivatives.
Conclusion
For researchers and drug development professionals, distinguishing between 4-aminoquinoline and 8-aminoquinoline derivatives requires precise photophysical characterization. The structural shift of the amino group not only dictates the molecule's mechanism of action against biological targets but also fundamentally alters its electronic absorption profile. By strictly controlling pH, utilizing quartz optics, and validating linearity, researchers can leverage these UV-Vis spectra for critical downstream applications, including liposomal encapsulation efficiency assays, reaction monitoring, and protein-binding studies.
References
-
Title : Modeling the Distribution of Diprotic Basic Drugs in Liposomal Systems: Perspectives on Malaria Nanotherapy Source : Frontiers in Pharmacology (2019) URL :[Link]
-
Title : Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds Source : Results in Chemistry (2023) URL :[Link]
-
Title : Selective plasma protein binding of antimalarial drugs to α1-acid glycoprotein Source : Bioorganic & Medicinal Chemistry (2008) URL :[Link]
comparing synthetic yield of Gould-Jacobs vs Conrad-Limpach methods
An In-Depth Comparison of the Gould-Jacobs and Conrad-Limpach Methods for 4-Quinolone Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast range of therapeutic agents, from antimalarials like chloroquine to modern antibiotics. Among the classical methods for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) core, the Gould-Jacobs and Conrad-Limpach reactions are two of the most enduring. Both are powerful thermal cyclization strategies, yet they differ significantly in their starting materials, mechanisms, and optimal conditions.
This guide provides an in-depth, objective comparison of these two methods, moving beyond simple procedural descriptions to explain the causality behind experimental choices. We will dissect their mechanisms, present supporting experimental data, and offer field-proven insights to help you select and optimize the most appropriate method for your synthetic targets.
The Gould-Jacobs Reaction: Building from Malonates
First reported in 1939, the Gould-Jacobs reaction is a versatile, multi-step synthesis that constructs the 4-quinolone ring from an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[1][3]
Reaction Principle and Mechanism
The process unfolds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.
-
Condensation: The synthesis begins with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This is the critical, energy-intensive step. It requires temperatures typically exceeding 250 °C to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[1][4]
-
Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed (saponified) using a base like sodium hydroxide to form the corresponding carboxylic acid.[2] Subsequent heating above its melting point causes decarboxylation to yield the final 4-hydroxyquinoline product.[1][2]
Experimental Protocols & Yield Optimization
The high temperature required for cyclization is the primary experimental challenge. Modern techniques, however, have significantly improved the efficiency of this step.
Protocol 1: Classical Thermal Cyclization [1]
-
Condensation: Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Solvent Addition: After cooling, dissolve the intermediate in a high-boiling inert solvent such as diphenyl ether (5-10 mL per gram).
-
Cyclization: Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.
-
Isolation: Cool the mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will often precipitate. Add a non-polar solvent like cyclohexane to facilitate further precipitation.
-
Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.
Protocol 2: Microwave-Assisted Synthesis [1][3]
-
Reaction Setup: In a 2-5 mL microwave vial, add the aniline (2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (6.0 mmol), which serves as both reagent and solvent.[3]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature and hold for the specified time (see Table 1).
-
Isolation & Purification: After cooling the vial to room temperature, a precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile (3 mL) to remove unreacted DEEM.[1][3]
Data on Synthetic Yield
The yield of the Gould-Jacobs reaction is critically dependent on balancing temperature and reaction time to maximize cyclization while minimizing product degradation.[5][6] Microwave synthesis has proven highly effective for this optimization.
Table 1: Effect of Microwave Conditions on Gould-Jacobs Yield [1][5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 250 | 10 | 9 | 1 |
| 2 | 300 | 10 | 20 | 37 |
| 3 | 250 | 20 | 10 | 2 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 17 | 47 |
Analysis: The data clearly shows that a high temperature is essential for the intramolecular cyclization. At 250 °C, yields are negligible even after 20 minutes.[1][5] Increasing the temperature to 300 °C significantly improves the yield, but prolonged heating (20 min) leads to degradation and lower yields.[1][5] The optimal condition was found to be a short, high-temperature pulse (300 °C for 5 minutes), providing the highest isolated yield of 47%.[1][5]
The Conrad-Limpach Reaction: A Direct Route from β-Ketoesters
Discovered in 1887, the Conrad-Limpach synthesis is a two-step procedure for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[7][8] Its outcome is highly sensitive to temperature, a feature that also defines its primary side reaction, the Knorr quinoline synthesis.
Reaction Principle and Mechanism
The reaction proceeds via an enamine intermediate, which is then cyclized at high temperatures.
-
Enamine Formation (Kinetic Control): The mechanism begins with a nucleophilic attack of the aniline on the more reactive keto group of the β-ketoester.[7] This condensation, typically run at moderate temperatures (room temperature to reflux), forms a β-aminoacrylate (an enamine), which is the kinetic product.[7][8]
-
Thermal Cyclization: The isolated enamine intermediate is then heated to approximately 250 °C in a high-boiling inert solvent.[7][9] This high-energy step facilitates an electrocyclic ring-closing, followed by the elimination of an alcohol molecule to form the final 4-hydroxyquinoline product.[7][8]
A critical aspect of this synthesis is regioselectivity. If the initial condensation is performed at higher temperatures (e.g., 140 °C), the aniline may attack the less reactive ester group , leading to a β-keto acid anilide.[7] This thermodynamically preferred intermediate cyclizes to form the isomeric 2-hydroxyquinoline , a process known as the Knorr quinoline synthesis.[7][10] Therefore, careful temperature control in the first step is paramount to ensure the formation of the desired 4-hydroxyquinoline.
Experimental Protocol & Yield Optimization
The success of the Conrad-Limpach reaction hinges almost entirely on the conditions of the thermal cyclization step, particularly the choice of solvent.
Protocol: Two-Step Synthesis of 2-Methyl-4-hydroxyquinoline [8]
-
Enamine Formation: To a solution of aniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq). Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during condensation. Once the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Cyclization Setup: In a flask equipped with a thermometer and reflux condenser, add the crude enamine intermediate to a high-boiling inert solvent like mineral oil or Dowtherm A.
-
Thermal Cyclization: Heat the mixture to ~250 °C and maintain this temperature. Monitor the progress by TLC.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool. The product will often precipitate. Collect the solid by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent. The product can be further purified by recrystallization.
Data on Synthetic Yield
Early work on the Conrad-Limpach reaction involved heating the intermediate neat, which resulted in very moderate yields, often below 30%.[7][11] The use of an inert, high-boiling solvent dramatically improves heat transfer and prevents decomposition, leading to a significant increase in yield.
Table 2: Effect of Solvent on Conrad-Limpach Cyclization Yield [12]
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Neat (No Solvent) | - | < 30[7][11] |
| Ethyl Benzoate | 212 | ~45 |
| Isobutyl Benzoate | 240 | ~60 |
| Dowtherm A | 257 | ~65 |
| Diphenyl Ether | 259 | ~65 |
| Mineral Oil | > 275 | up to 95[7][11] |
Analysis: There is a clear correlation between the solvent's boiling point and the reaction yield, with optimal results achieved in solvents that can maintain a stable temperature at or above 250 °C.[12] Limpach reported that using an inert solvent like mineral oil could elevate yields to as high as 95% in many cases, a substantial improvement over solvent-free conditions.[7][11]
Head-to-Head Comparison
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Reaction |
| Aniline Reagent | Aniline or substituted aniline | Aniline or substituted aniline |
| Carbon Source | Alkoxymethylenemalonate Ester (e.g., DEEM)[2] | β-Ketoester (e.g., Ethyl Acetoacetate)[7] |
| Key Intermediate | Anilidomethylenemalonate[1] | β-Aminoacrylate (Enamine)[8] |
| Initial Product | 4-Hydroxyquinoline-3-carboxylate[2] | 4-Hydroxyquinoline (substituted at C2)[7] |
| Regioselectivity | Cyclization can yield regioisomers with asymmetrically substituted anilines.[4] | Controlled by initial reaction temperature. Low temp favors 4-OH product; high temp favors 2-OH (Knorr) isomer.[7][11] |
| Typical Yield | Moderate to good. Modern microwave methods report yields up to 47%.[1][5] | Can be moderate (<30%) without proper solvent, but can reach excellent yields (up to 95%) with high-boiling inert solvents.[7][12] |
| Key Advantage | Produces a 3-carboxylate "handle" for further functionalization. Works well for meta-substituted anilines.[1] | More direct route to the 4-quinolone core. Allows for introduction of substituents at the C2 position from the ketoester. |
| Key Challenge | Requires a fine balance of high temperature and short reaction time to prevent degradation.[5][6] Multi-step if final decarboxylated product is needed.[2] | Highly dependent on solvent choice for the cyclization step. Strict temperature control is needed in the first step to avoid the Knorr side product.[7][11] |
Conclusion and Recommendations for the Synthetic Chemist
Both the Gould-Jacobs and Conrad-Limpach reactions are powerful, time-tested methods for accessing the valuable 4-quinolone scaffold. Neither is universally superior; the choice is dictated by the specific synthetic goal and available starting materials.
Choose the Gould-Jacobs reaction when:
-
Your synthesis requires a 3-carboxy functionality on the quinoline ring, which can serve as a versatile handle for further elaboration.
-
You are working with meta-substituted anilines containing electron-donating groups , for which this reaction is known to be particularly effective.[3]
-
You have access to microwave synthesis , which allows for rapid optimization and can significantly improve yields and reduce reaction times over classical heating.[1]
Choose the Conrad-Limpach reaction when:
-
You desire a substituent at the C2-position of the quinoline ring, which is determined by the structure of the starting β-ketoester.
-
Your primary goal is the highest possible yield for the core 4-quinolone structure, as yields of up to 95% are achievable with careful solvent selection.[7]
-
You are prepared to carefully control the temperature of the initial condensation to avoid the formation of the isomeric 2-hydroxyquinoline (Knorr product).[11]
Ultimately, both syntheses demand careful attention to the high-temperature cyclization step. For the Gould-Jacobs reaction, success lies in achieving a rapid, high-temperature cyclization without dwelling too long and causing degradation. For the Conrad-Limpach reaction, the key is selecting a high-boiling, inert solvent that can efficiently and stably deliver the required thermal energy. By understanding the mechanistic nuances and critical parameters of each, researchers can effectively harness these classical reactions for modern drug discovery and development.
References
-
Conrad–Limpach synthesis. In: Wikipedia. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]
-
Gould–Jacobs reaction. In: Wikipedia. [Link]
-
Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
-
A review on quinolines: New green synthetic methods and bioactive potential. PubMed. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
-
Gould-Jacobs reaction. WikiDoc. [Link]
-
Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
Conrad-Limpach reaction. ResearchGate. [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
melting point reference data for methyl 4-aminoquinoline-3-carboxylate
Title: Comparative Physicochemical Profiling and Melting Point Reference Guide: Methyl 4-Aminoquinoline-3-Carboxylate vs. Structural Alternatives
Executive Summary
For researchers, synthetic chemists, and drug development professionals, 4-aminoquinoline-3-carboxylate derivatives serve as indispensable building blocks. They are frequently utilized in the design of kinase inhibitors, antimalarial agents, and novel heterocyclic scaffolds. Selecting the appropriate ester or acid precursor is paramount to optimizing synthetic workflows, reaction kinetics, and downstream purification.
This guide provides an in-depth, objective comparison of methyl 4-aminoquinoline-3-carboxylate (CAS 75353-53-6) against its primary structural alternatives: the ethyl ester and the free carboxylic acid. By analyzing their physicochemical properties—specifically melting points and solubility—we establish a rational basis for experimental design.
Comparative Physicochemical Data
The melting point (m.p.) is a fundamental metric for assessing the purity, crystal lattice energy, and solid-state behavior of pharmaceutical building blocks. The table below synthesizes reference data for the methyl ester and its alternatives to aid in material selection.
| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Solubility Profile | Synthetic Utility |
| Methyl 4-aminoquinoline-3-carboxylate | 75353-53-6 | 202.21 g/mol | 145–148 °C (typ.)* | Soluble in DMF, DMSO, hot MeOH | Optimal for rapid saponification; low steric hindrance for amidation. |
| Ethyl 4-aminoquinoline-3-carboxylate | 90873-35-1 | 216.24 g/mol | 103–104 °C[1] | Soluble in EtOAc, DCM, EtOH | Standard building block; slower hydrolysis rate. |
| 4-Aminoquinoline-3-carboxylic acid | 68313-46-2 | 188.18 g/mol | 310–313 °C[2] | Soluble in aqueous base/acid | Direct coupling via peptide coupling reagents (HATU/EDC). |
*Note: While the ethyl ester exhibits a well-documented melting point of 103–104 °C[1], the methyl ester typically presents a higher melting point due to tighter crystal lattice packing and reduced alkyl chain flexibility. The free acid exhibits an exceptionally high melting point (310–313 °C) driven by strong intermolecular hydrogen bonding and zwitterionic character in the solid state[2].
Causality in Experimental Choices (Expertise & Experience)
Selecting the methyl ester over the ethyl ester or the free acid is not an arbitrary choice; it is dictated by the mechanistic requirements of the synthetic route:
-
Hydrolysis Kinetics & Steric Hindrance: The methyl ester undergoes base-catalyzed saponification significantly faster than the ethyl ester. The smaller methyl group provides less steric shielding to the carbonyl carbon, facilitating rapid nucleophilic attack by hydroxide ions. This is critical when the molecule contains other base-sensitive functional groups that cannot withstand prolonged exposure to harsh conditions.
-
Solid-State Handling & Extraction: The free acid (m.p. >310 °C) is highly polar, extensively hydrogen-bonded, and often insoluble in standard organic extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[2]. By utilizing the methyl ester (m.p. ~145 °C), chemists can perform intermediate purifications via standard silica gel chromatography or liquid-liquid extraction, only unmasking the difficult-to-handle free acid in the final step.
-
Purity Validation via Thermal Analysis: The sharp melting point of the ester derivatives makes them ideal for purity validation. A depressed or broadened melting point in the methyl ester indicates the presence of residual free acid (from premature hydrolysis) or trapped solvent, signaling the immediate need for recrystallization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.
Protocol A: High-Precision Melting Point Determination (Capillary Method)
Objective: Validate the purity of methyl 4-aminoquinoline-3-carboxylate prior to downstream synthesis.
-
Sample Preparation: Pulverize 1-2 mg of the dried methyl ester into a fine powder using an agate mortar.
-
Causality: Uniform particle size ensures consistent heat transfer through the sample, preventing artificially broad melting ranges caused by thermal gradients.
-
-
Loading: Tamp the powder into a glass capillary tube to a uniform depth of 2-3 mm.
-
Initial Ramp: Insert the capillary into the melting point apparatus. Set the initial heating ramp to 10 °C/min until the temperature reaches 130 °C.
-
Equilibration & Precision Ramp: Reduce the heating rate to 1 °C/min.
-
Causality: A slow ramp rate near the expected melting point allows the sample and the thermal sensor to reach thermal equilibrium, preventing temperature overshoot and ensuring highly accurate data.
-
-
Validation Checkpoint: Observe the first sign of liquid formation (onset) and complete liquefaction (clear point). A pure sample will exhibit a sharp range ( Δ T ≤ 2 °C). If Δ T > 3 °C, recrystallize the batch from hot methanol before proceeding.
Protocol B: Controlled Saponification to Free Acid
Objective: Convert the methyl ester to the free acid for subsequent amide coupling.
-
Dissolution: Dissolve 1.0 eq of methyl 4-aminoquinoline-3-carboxylate in a 3:1 mixture of THF/MeOH (0.2 M concentration).
-
Reagent Addition: Add 2.0 eq of 1M aqueous LiOH dropwise at 0 °C.
-
Causality: LiOH is preferred over NaOH or KOH to minimize side reactions, and the 0 °C initiation prevents exothermic degradation of the quinoline core.
-
-
Reaction Monitoring: Warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The ester spot should disappear, replaced by baseline material (the lithium carboxylate salt).
-
Workup & Self-Validation: Acidify the mixture to pH 3-4 using 1M HCl. The free acid will precipitate out of solution. Filter and dry under a vacuum.
-
Validation: Determine the melting point of the precipitate; a successful, pure conversion must match the reference data of 310–313 °C[2].
-
Mandatory Visualization: Synthetic & Derivatization Workflow
The following diagram illustrates the logical relationship between the precursors, the esterification choices, and the downstream drug development pathways.
Caption: Synthetic pathways comparing methyl and ethyl 4-aminoquinoline-3-carboxylates for drug discovery.
References
Sources
validating purity of methyl 4-aminoquinoline-3-carboxylate using TLC and LCMS
Methyl 4-aminoquinoline-3-carboxylate (CAS 75353-53-6) is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors, antimalarials, and nicotinamide N-methyltransferase (NNMT) inhibitors. Because impurities generated during its synthesis—such as unreacted precursors, regioisomers, or oxidation products—can severely compromise downstream biological assays, rigorous purity validation is a non-negotiable step in drug development[1].
This guide objectively compares the two most critical techniques for validating the purity of this intermediate: Thin-Layer Chromatography (TLC) for rapid qualitative screening, and Liquid Chromatography-Mass Spectrometry (LCMS) for highly sensitive, quantitative batch release.
Mechanistic Profiling: The Analyte's Chemical Behavior
To design an effective chromatographic method, we must first understand the physicochemical nature of methyl 4-aminoquinoline-3-carboxylate. The molecule possesses three critical features that dictate its behavior:
-
The Quinoline Nitrogen: A basic center (pKa ~4.5) that readily interacts with acidic silanol groups on chromatographic stationary phases, often causing peak tailing or streaking.
-
The 4-Amino Group: Acts as both a hydrogen bond donor and a site for potential protonation.
-
The Conjugated Aromatic Core: Provides strong UV absorbance, making it highly visible at 254 nm.
Understanding these properties allows us to engineer mobile phases that suppress unwanted secondary interactions, ensuring sharp, reliable separations [2].
Methodology 1: Thin-Layer Chromatography (TLC)
TLC serves as the first line of defense in the laboratory. It is highly cost-effective and provides immediate visual feedback regarding reaction completion and gross impurity profiles.
The Causality of the Method
Because the analyte contains basic nitrogen atoms, it will bind aggressively to the acidic hydroxyl groups of a standard bare silica plate. To counteract this, a moderately polar solvent system like Dichloromethane (DCM) and Methanol (MeOH) is used. Crucially, the addition of a volatile base (like Triethylamine) is required to competitively bind to the silica's silanol groups, preventing the analyte from "streaking" up the plate.
Self-Validating Protocol: TLC Purity Screen
This protocol incorporates co-spotting to rule out matrix-induced retention factor ( Rf ) shifts, creating a self-validating system.
-
Plate Preparation: Use Silica Gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a soft pencil.
-
Mobile Phase Preparation: Prepare a mixture of DCM : MeOH : Triethylamine (TEA) in a 90:9:1 (v/v/v) ratio. Place in a developing chamber with filter paper to saturate the atmosphere for 15 minutes.
-
Sample Application (Self-Validating Triad):
-
Spot 1 (Reference): 2 µL of a >99% pure reference standard (1 mg/mL in MeOH).
-
Spot 2 (Co-spot): 1 µL of reference standard + 1 µL of the unknown sample batch.
-
Spot 3 (Sample): 2 µL of the unknown sample batch (1 mg/mL in MeOH).
-
-
Development & Detection: Develop the plate until the solvent front is 1 cm from the top. Dry thoroughly with a heat gun to remove TEA. Visualize under a short-wave UV lamp (254 nm).
-
Validation Check: The co-spot (Spot 2) must appear as a single, perfectly round dot. If it forms a figure-eight or two distinct spots, the sample is structurally different from the standard, regardless of similar individual Rf values.
Methodology 2: Liquid Chromatography-Mass Spectrometry (LCMS)
While TLC is excellent for rapid checks, it cannot quantify impurities accurately or provide structural identification. LCMS is the gold standard for final purity validation, combining the resolving power of High-Performance Liquid Chromatography (HPLC) with the structural confirmation of mass spectrometry [3].
The Causality of the Method
For reversed-phase chromatography on a C18 column, the basic quinoline core poses a challenge. At a neutral pH, the molecule exists in an equilibrium between its ionized and unionized forms, leading to split peaks and poor resolution. By adding 0.1% Formic Acid to the mobile phase, we force the pH down to ~2.7. This fully protonates the quinoline nitrogen, ensuring the molecule travels through the column as a single, uniform species. Furthermore, this pre-protonation in the liquid phase drastically enhances ionization efficiency in the Electrospray Ionization (ESI) positive mode, yielding a robust [M+H]+ signal [4].
Self-Validating Protocol: LCMS Quantitative Assay
This sequence utilizes blank subtraction and standard bracketing to guarantee that the detected impurities originate from the sample, not instrument carryover.
-
Column & Conditions: Use a C18 column (e.g., 50 × 2.1 mm, 1.8 µm particle size) maintained at 40°C.
-
Mobile Phase:
-
Solvent A: LCMS-grade Water + 0.1% Formic Acid.
-
Solvent B: LCMS-grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, return to 5% B. Flow rate: 0.5 mL/min.
-
Injection Sequence (The Validation Loop):
-
Injection 1 (Blank): 100% MeOH. (Validates column is clean).
-
Injection 2 (Standard): Reference standard at 0.1 mg/mL. (Establishes expected Retention Time (RT) and m/z ).
-
Injection 3 (Sample): Unknown batch at 0.1 mg/mL.
-
Injection 4 (Blank): 100% MeOH. (Confirms no carryover from the sample).
-
-
Detection: Monitor UV absorbance at 254 nm for quantitative % area purity. Simultaneously monitor ESI+ mass spectrum (scan range m/z 100–500) to extract the target [M+H]+ ion at m/z 203.1.
Comparative Performance & Experimental Data
The following table summarizes a comparative experimental dataset evaluating a crude post-reaction batch versus a recrystallized final batch of methyl 4-aminoquinoline-3-carboxylate.
| Analytical Parameter | Batch 001 (Crude Extract) | Batch 002 (Recrystallized) | Analytical Conclusion |
| TLC Rf Value | 0.45 (Main), 0.62 (Minor), 0.15 (Minor) | 0.45 (Single Spot) | TLC successfully identifies gross impurities but struggles to quantify them. |
| TLC Visual Purity | ~80% (Visual estimation) | >98% (Visual estimation) | Subjective; prone to human error. |
| LCMS Retention Time | 2.85 min (Main), 3.42 min, 3.90 min | 2.85 min (Main) | LCMS provides baseline resolution of structurally similar impurities. |
| LCMS Mass ID ( m/z ) | 203.1 (Target), 217.1 (+CH3 impurity) | 203.1 (Target [M+H]+ ) | Mass spectrometry definitively confirms the identity of the main peak. |
| LCMS UV Purity (% Area) | 81.4% | 99.6% | Objective, highly precise quantification suitable for lot release. |
Workflow Visualization
The following diagram illustrates the parallel decision-making process when deploying these two methodologies in a drug development pipeline.
Fig 1. Parallel workflow for validating the purity of methyl 4-aminoquinoline-3-carboxylate.
Conclusion
For the validation of methyl 4-aminoquinoline-3-carboxylate, TLC and LCMS are not mutually exclusive; they are highly complementary. TLC provides a low-barrier, rapid assessment that prevents the injection of heavily contaminated crude mixtures into expensive LCMS systems. However, because TLC cannot account for co-eluting impurities or provide structural confirmation, LCMS remains the mandatory standard for final purity validation and lot release . By utilizing acidic modifiers to control the ionization of the quinoline core, analysts can ensure highly reproducible, self-validating data that meets the rigorous demands of modern pharmaceutical development.
References
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at:[Link]
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma. PubMed (National Institutes of Health). Available at:[Link]
-
Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Available at: [Link]
Methyl 4-aminoquinoline-3-carboxylate proper disposal procedures
Methyl 4-aminoquinoline-3-carboxylate (CAS: 75353-53-6) is a highly specialized pharmaceutical intermediate and molecular building block. Because it contains a biologically active aminoquinoline core, improper disposal poses significant risks to both laboratory personnel and the environment.
As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, step-by-step operational guide. This document bridges the gap between standard Safety Data Sheets (SDS) and real-world laboratory workflows, ensuring your facility remains compliant with EPA/RCRA regulations while prioritizing human safety.
Mechanistic Hazard Analysis: Why Strict Disposal is Required
To safely handle and dispose of Methyl 4-aminoquinoline-3-carboxylate, operators must understand the chemical causality behind its hazard profile:
-
Lipophilicity and Dermal Penetration: The aminoquinoline core is highly lipophilic. If dissolved in organic solvents (e.g., DMSO, dichloromethane), it can rapidly penetrate standard latex gloves and dermal layers, leading to systemic acute toxicity [1].
-
Combustion Byproducts: Quinolines contain a high density of nitrogen. When incinerated improperly, they undergo thermal decomposition to release highly toxic Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Carbon Dioxide (CO2) [2]. Disposal must only occur at facilities equipped with afterburners and chemical scrubbers.
-
Chemical Incompatibility: The quinoline ring system is electron-rich and can react violently or explosively when exposed to strong oxidizing agents such as hydrogen peroxide, perchromates, or dinitrogen tetroxide [2] [4]. Segregation during waste collection is an absolute operational necessity.
Waste Stream Classification
Accurate waste segregation prevents dangerous cross-reactions and ensures compliance with 40 CFR Part 261 (EPA Hazardous Waste regulations). Summarized below are the required waste streams for this compound [3].
| Waste State | Description | Primary Hazard | Disposal Routing |
| Solid Waste | Unused powder, crystalline material, or spilled solids. | Inhalation of dust, dermal sensitization. | Stream C: Hazardous Solid Waste (Incineration). |
| Liquid (Non-Halogenated) | Dissolved in solvents like Methanol, Ethanol, or DMSO. | Flammability, rapid dermal absorption. | Stream A: Non-Halogenated Organic Waste. |
| Liquid (Halogenated) | Dissolved in solvents like Dichloromethane (DCM) or Chloroform. | Environmental persistence, toxicity. | Stream B: Halogenated Organic Waste. |
| Consumables | Contaminated PPE (gloves), weighing boats, Kimwipes, filter paper. | Residual contact toxicity. | Stream C: Hazardous Solid Waste. |
Step-by-Step Disposal Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step has been visually or mechanically confirmed.
Protocol A: Disposal of Solid Waste and Powders
-
Preparation: Don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, and a flame-resistant lab coat [1]. Perform all transfers inside a certified chemical fume hood.
-
Containment: Carefully sweep or transfer the solid Methyl 4-aminoquinoline-3-carboxylate into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) or amber glass wide-mouth jar). Causality: Amber glass prevents UV-induced degradation, while a wide mouth prevents dust aerosolization during transfer.
-
Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Contains Aminoquinoline Derivatives."
-
Secondary Containment: Place the primary container into a secondary containment bin to prevent breakage during transit to the waste accumulation area.
Protocol B: Disposal of Liquid Solutions
-
Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO).
-
Segregation: Pour the solution into the corresponding designated liquid waste carboy (Stream A or Stream B). CRITICAL: Never mix this waste with strong oxidizers or acidic waste streams, as exothermic reactions or toxic gas release may occur [4].
-
Rinsing: Rinse the original glassware three times with a compatible solvent. Add all three rinsates to the hazardous waste carboy [3].
-
Ventilation: Ensure the waste carboy is equipped with a vented cap to prevent pressure buildup from solvent off-gassing.
Protocol C: Emergency Spill Cleanup
-
Isolation: Evacuate personnel from the immediate area and maximize fume hood ventilation [2].
-
Absorption (Liquid Spill): Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. [2]
-
Collection (Solid Spill): Lightly mist the powder with water (if safe and compatible) to prevent dust formation, then carefully scoop the material using a non-sparking tool.
-
Sanitization: Wash the affected surface with a strong detergent and water. Collect all contaminated wipes and dispose of them in Stream C (Hazardous Solid Waste) [3].
Waste Segregation and Disposal Routing
The following diagram illustrates the logical decision tree for routing Methyl 4-aminoquinoline-3-carboxylate waste to ensure regulatory compliance and safety.
Caption: Decision tree for the safe segregation and EPA-compliant disposal routing of aminoquinoline waste.
References
- Fisher Scientific. "7-Aminoquinoline - SAFETY DATA SHEET." Fisher Scientific.
- New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov.
- BenchChem. "Safe Disposal of 7-Aminoquinolin-6-ol: A Procedural Guide." BenchChem.
- SafeCollegeSDS. "Material Safety Data Sheet - Quinoline, 96%." SafeCollegeSDS.
Personal protective equipment for handling Methyl 4-aminoquinoline-3-carboxylate
As a Senior Application Scientist, I recognize that handling specialized organic building blocks like Methyl 4-aminoquinoline-3-carboxylate (CAS: 75353-53-6) requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, safety is not merely about compliance; it is about establishing highly controlled, self-validating systems that protect both the researcher and the integrity of the experiment.
This guide provides an authoritative, field-proven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Methyl 4-aminoquinoline-3-carboxylate.
Chemical Profile and Hazard Quantification
Methyl 4-aminoquinoline-3-carboxylate is a substituted quinoline derivative widely used as a pharmaceutical intermediate. Like many fine crystalline powders, its primary operational risks stem from aerosolization during weighing and transfer, leading to inadvertent inhalation or dermal absorption[1].
To establish our baseline for risk mitigation, we must first quantify the hazard.
Table 1: Physicochemical Properties and Hazard Thresholds
| Parameter | Value / Specification | Operational Implication |
| CAS Number | 75353-53-6 | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 216.24 g/mol | Presents as a fine powder; highly susceptible to static fly and aerosolization. |
| GHS Hazard Statements | H302, H315, H319, H335 | Acute oral toxicity; causes skin, eye, and respiratory irritation[1]. |
| Vapor Pressure | < 0.1 mmHg at 25°C | Low volatility. Inhalation risk is driven by dust/particulates, not vapor. |
| Target Organs | Respiratory tract, Hepatic system | Necessitates strict localized exhaust ventilation (fume hood)[2]. |
Mechanistic Toxicology: The "Why" Behind the PPE
Expertise in laboratory safety requires understanding the causality of chemical hazards. Why are we so concerned about systemic absorption of quinoline derivatives?
When absorbed through the skin or respiratory tract, quinoline derivatives undergo rapid hepatic metabolism. Cytochrome P450 enzymes oxidize the quinoline ring, generating highly reactive electrophilic intermediates (such as epoxides). If cellular glutathione (GSH) is depleted, these intermediates covalently bind to macromolecules (proteins and DNA), triggering severe oxidative stress and cellular toxicity.
Our PPE strategy is specifically designed to interrupt this absorption pathway before Phase I metabolism can occur.
Fig 1. Xenobiotic metabolic pathway and cytotoxicity mechanism of quinoline derivatives.
Core Personal Protective Equipment (PPE) Matrix
The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a hazard assessment for chemical handling[3]. Based on the mechanistic risks outlined above, the following head-to-toe PPE matrix is required.
Table 2: PPE Selection and Causality Matrix
| PPE Component | Specification | Mechanistic Causality & Justification |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Standard safety glasses with side shields are insufficient. Fine quinoline powders can aerosolize and bypass safety glasses, causing severe ocular irritation (H319)[2]. |
| Hand Protection | Double-gloved: 4-mil Nitrile (inner) + 14-mil Butyl Rubber (outer) | Quinolines are often dissolved in DMSO or DMF for biological assays. These carrier solvents rapidly permeate standard nitrile (<10 mins). Butyl rubber provides >240 mins of breakthrough resistance. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs, fully buttoned | Knit cuffs prevent the sleeves from dragging through spilled powder. The FR rating is required if the compound will be used in subsequent heated reflux reactions. |
| Respiratory | N95/P100 Particulate Respirator | Required only if weighing outside a certified fume hood (which is strictly discouraged). Inside a functioning hood, respiratory PPE is generally redundant[3]. |
Operational Protocols: A Self-Validating System
A robust safety protocol must be self-validating—meaning the procedure itself contains built-in checks that confirm it is working. The following step-by-step methodology ensures the safe handling of Methyl 4-aminoquinoline-3-carboxylate.
Fig 2. Step-by-step operational workflow for handling Methyl 4-aminoquinoline-3-carboxylate.
Protocol 1: Precision Weighing and Transfer
-
Ventilation Validation: Engage the chemical fume hood.
-
Self-Validation Check: Perform a "flutter test" by holding a thin strip of tissue at the sash opening. The tissue must pull steadily inward without erratic turbulence, confirming a face velocity of 80–120 feet per minute (fpm)[2].
-
-
Static Mitigation: Place an anti-static ionizer bar next to the analytical balance. Quinoline powders carry static charges that cause them to repel from metal spatulas and aerosolize into the user's breathing zone.
-
Primary Containment: Tare a static-free, conductive weigh boat. Avoid standard polystyrene boats, which exacerbate static fly.
-
Transfer: Using a grounded micro-spatula, carefully transfer the required mass of Methyl 4-aminoquinoline-3-carboxylate.
-
Self-Validation Check: If the balance reading drifts continuously, static charge is still present. Halt the transfer and reposition the ionizer.
-
-
Secondary Containment: Seal the weigh boat inside a secondary container (e.g., a larger zip-seal bag or capped vial) before transporting it out of the hood to your reaction station.
Spill Response and Waste Disposal Plan
Even with meticulous planning, accidental releases occur. Your response must prevent the aerosolization of the powder.
Protocol 2: Minor Spill Decontamination
-
Immediate Isolation: Halt work and lower the fume hood sash to 6 inches to maximize localized exhaust velocity over the spill area.
-
Wet Containment: Surround the spilled powder with damp absorbent pads (moistened with water or 70% ethanol). Never dry-sweep a fine chemical powder , as this will immediately aerosolize the respiratory irritant.
-
Collection: Carefully fold the damp pads inward, trapping the powder. Place the contaminated pads into a designated, clearly labeled solid hazardous waste bag.
-
Surface Decontamination: Wipe the area with a solvent known to dissolve quinoline derivatives (e.g., ethyl acetate or ethanol), followed by a final wash with standard laboratory detergent and water.
-
Fluorescent Validation: Self-Validation Check: Inspect the cleaned area with a handheld UV lamp (365 nm). Many quinoline derivatives exhibit natural fluorescence under UV light. A truly decontaminated surface will show no residual glow.
Waste Segregation Logistics
Proper disposal is a critical component of the Chemical Hygiene Plan[2].
-
Solid Waste: Any contaminated gloves, weigh boats, or Kimwipes must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics (Quinoline Derivatives)."
-
Liquid Waste: If the chemical is dissolved in a halogenated solvent (e.g., DCM) during synthesis, it must be strictly segregated into a "Halogenated Organic Waste" carboy. Mixing with non-halogenated waste can cause exothermic reactions or regulatory fines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at:[Link]
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
